Product packaging for 5-(4-Hydroxybutyl)imidazolidine-2,4-dione(Cat. No.:CAS No. 5458-06-0)

5-(4-Hydroxybutyl)imidazolidine-2,4-dione

Numéro de catalogue: B191483
Numéro CAS: 5458-06-0
Poids moléculaire: 172.18 g/mol
Clé InChI: SQKDMDCPJJTKKB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-(4-Hydroxybutyl)imidazolidine-2,4-dione (CAS 5458-06-0) is a chemical compound belonging to the class of hydantoins, which are five-membered heterocyclic structures featuring a cyclic urea core . Also known as 5-(4-Hydroxybutyl)hydantoin, it has the molecular formula C7H12N2O3 and an average mass of 172.184 Da . The hydantoin scaffold is a privileged structure in medicinal chemistry and is found in several clinically approved drugs . As such, this compound serves as a valuable building block and intermediate in pharmaceutical research and development. Hydantoin derivatives, characterized by their imidazolidine-2,4-dione structure, are known to exhibit a broad spectrum of pharmacological activities . These activities include acting as anticonvulsants (e.g., phenytoin), antimicrobials, anti-inflammatory agents, and anticancer agents . The versatility of the hydantoin ring, which provides multiple sites for derivatization, makes this compound a versatile precursor for synthesizing novel compounds for biological evaluation. Researchers can utilize this compound to explore its potential applications or as a starting material for the synthesis of more complex molecules. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12N2O3 B191483 5-(4-Hydroxybutyl)imidazolidine-2,4-dione CAS No. 5458-06-0

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

5-(4-hydroxybutyl)imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O3/c10-4-2-1-3-5-6(11)9-7(12)8-5/h5,10H,1-4H2,(H2,8,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQKDMDCPJJTKKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCO)CC1C(=O)NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60884166
Record name 2,4-Imidazolidinedione, 5-(4-hydroxybutyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60884166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5458-06-0
Record name 5-(4-Hydroxybutyl)-2,4-imidazolidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5458-06-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Imidazolidinedione, 5-(4-hydroxybutyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005458060
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5458-06-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23788
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5458-06-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16534
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Imidazolidinedione, 5-(4-hydroxybutyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,4-Imidazolidinedione, 5-(4-hydroxybutyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60884166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 5-(4-Hydroxybutyl)imidazolidine-2,4-dione and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the known and potential biological activities of the imidazolidine-2,4-dione scaffold, with a specific focus on informing research into 5-(4-Hydroxybutyl)imidazolidine-2,4-dione . While direct biological data for this specific compound is not extensively available in current literature, this document serves as an in-depth resource by summarizing the activities of structurally related compounds. The imidazolidine-2,4-dione core, also known as hydantoin, is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] This guide will delve into the diverse pharmacological activities exhibited by this class of compounds, detail relevant experimental protocols, and present key data to facilitate future research and drug development efforts.

The Imidazolidine-2,4-dione Scaffold: A Foundation for Diverse Biological Activity

The imidazolidine-2,4-dione ring is a five-membered heterocyclic structure that serves as a versatile backbone for the development of a wide array of biologically active molecules.[1] Its derivatives have demonstrated a broad spectrum of pharmacological effects, including anticonvulsant, anti-inflammatory, antitumor, and antimicrobial properties. The biological activity is largely influenced by the nature of the substituents at the N-1, N-3, and C-5 positions of the hydantoin ring.

This compound , with its hydroxyl-functionalized butyl chain at the C-5 position, presents a unique chemical entity with the potential for various biological interactions. The hydroxyl group can participate in hydrogen bonding, a key interaction in many biological recognition processes. This structural feature suggests that the compound could be a valuable lead for the development of novel therapeutics.

Potential Therapeutic Applications Based on Analog Studies

Extensive research on various 5-substituted imidazolidine-2,4-dione derivatives has revealed significant potential in several therapeutic areas. Below, we summarize key findings for analogous compounds, which can guide the investigation of this compound.

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of imidazolidine-2,4-dione derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines through diverse mechanisms of action.

A notable example involves Schiff's bases incorporating the 5,5-diphenylimidazolidine-2,4-dione scaffold. These compounds have demonstrated significant cytotoxic effects against human cancer cell lines, including colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), and breast adenocarcinoma (MCF-7). The mechanism of action for some of these derivatives is linked to the inhibition of key signaling proteins like the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).

Table 1: Cytotoxic Activity of Selected Imidazolidine-2,4-dione Derivatives against Human Cancer Cell Lines

CompoundSubstitution at C-5Cell LineIC50 (µM)
Derivative A 4-chlorophenylMCF-711.18
HCT-11617.90
HepG-210.69
Derivative B 4-(trifluoromethoxy)phenylMCF-79.58
HCT-11620.11
HepG-213.94
Derivative C naphthalen-2-ylMCF-74.92
HCT-11612.83
HepG-29.07

Note: The data presented is for illustrative purposes and is derived from studies on various 5-substituted imidazolidine-2,4-dione derivatives, not this compound itself.

Enzyme Inhibition

Imidazolidine-2,4-dione derivatives have been identified as potent inhibitors of various enzymes implicated in disease pathogenesis.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a prime target for the treatment of type 2 diabetes and obesity. Several imidazolidine-2,4-dione derivatives have been designed and synthesized as selective PTP1B inhibitors. For instance, a reported derivative demonstrated an IC50 value of 2.07 µM against PTP1B.

Lymphoid-Specific Tyrosine Phosphatase (LYP) Inhibition: LYP is a critical downregulator of T-cell receptor signaling, and its inhibition is a promising strategy for treating autoimmune diseases. Cinnamic acid-based imidazolidine-2,4-dione derivatives have shown good LYP inhibitory activities, with IC50 values in the range of 2.85-6.95 µM.

Table 2: Enzyme Inhibitory Activity of Selected Imidazolidine-2,4-dione Derivatives

Compound ClassTarget EnzymeIC50 / KiTherapeutic Area
Imidazolidine-2,4-dione derivativesPTP1BIC50 = 2.07 µMType 2 Diabetes, Obesity
Cinnamic acids-based inhibitorsLYPIC50 = 2.85-6.95 µM, Ki = 1.09 µMAutoimmune Diseases

Note: This table summarizes findings for different classes of imidazolidine-2,4-dione derivatives and does not represent data for this compound.

Antimicrobial Activity

The imidazolidine-2,4-dione scaffold has also been explored for its antimicrobial properties. Derivatives have shown activity against a range of bacterial and fungal pathogens. For example, certain 5,5-disubstituted and spiro-fused hydantoins have exhibited moderate antibacterial and weak antifungal activity. The specific antimicrobial spectrum and potency are highly dependent on the substitution pattern of the hydantoin core.

Experimental Protocols

To facilitate further research into the biological activity of this compound, this section provides detailed methodologies for key experiments commonly employed in the evaluation of imidazolidine-2,4-dione derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, HCT-116, HepG-2) in 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Enzyme Inhibition Assay (PTP1B)

This protocol outlines a general procedure for assessing the inhibitory activity of compounds against PTP1B.

Protocol:

  • Reagent Preparation: Prepare a reaction buffer, a solution of recombinant human PTP1B enzyme, and a substrate solution (e.g., p-nitrophenyl phosphate, pNPP).

  • Assay Setup: In a 96-well plate, add the reaction buffer, the test compound at various concentrations, and the PTP1B enzyme solution. Pre-incubate the mixture.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the pNPP substrate.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., NaOH).

  • Absorbance Measurement: Measure the absorbance of the product (p-nitrophenol) at 405 nm.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.

Visualizing Pathways and Workflows

To provide a clearer understanding of the potential mechanisms and experimental approaches, the following diagrams have been generated using Graphviz.

G Potential Anticancer Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR_HER2 EGFR/HER2 Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway EGFR_HER2->Ras_Raf_MEK_ERK PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway EGFR_HER2->PI3K_Akt_mTOR Proliferation_Survival Gene Expression (Proliferation, Survival) Ras_Raf_MEK_ERK->Proliferation_Survival PI3K_Akt_mTOR->Proliferation_Survival Growth_Factor Growth Factor Growth_Factor->EGFR_HER2 Binds Hydantoin_Derivative Imidazolidine-2,4-dione Derivative Hydantoin_Derivative->EGFR_HER2 Inhibits

Caption: Potential inhibition of EGFR/HER2 signaling by imidazolidine-2,4-dione derivatives.

G General Workflow for Biological Activity Screening Start Compound Synthesis (this compound) Primary_Screening Primary Screening (e.g., Cytotoxicity, Enzyme Inhibition) Start->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (Dose-Response, Selectivity) Hit_Identification->Secondary_Screening Active End Preclinical Candidate Hit_Identification->End Inactive Lead_Optimization Lead Optimization (Structure-Activity Relationship) Secondary_Screening->Lead_Optimization In_Vivo_Studies In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo_Studies In_Vivo_Studies->End

Caption: A generalized workflow for screening the biological activity of novel compounds.

Conclusion and Future Directions

The imidazolidine-2,4-dione scaffold is a cornerstone in the development of new therapeutic agents, with derivatives demonstrating a remarkable range of biological activities. While specific data on This compound is currently limited, the extensive research on its analogs strongly suggests its potential as a valuable lead compound.

Future research should focus on the systematic evaluation of this compound in a battery of in vitro and in vivo assays to elucidate its specific biological activities and mechanism of action. The experimental protocols and data presented in this guide provide a solid foundation for initiating such investigations. The unique structural features of this compound warrant a thorough exploration of its therapeutic potential in areas such as oncology, metabolic disorders, and infectious diseases. The findings from these future studies will be crucial in determining the clinical viability of this compound and its derivatives.

References

Structure-Activity Relationship of 5-Substituted Imidazolidine-2,4-dione Analogs: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazolidine-2,4-dione, commonly known as hydantoin, is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities.[1][2] Derivatives of this core structure have been successfully developed as anticonvulsants (e.g., phenytoin), anticancer agents, and antimicrobials.[1] The biological activity of hydantoin derivatives can be modulated by substitutions at the N-1, N-3, and C-5 positions of the ring.[3] This technical guide focuses on the structure-activity relationship (SAR) of analogs substituted at the C-5 position, with a conceptual exploration of 5-(4-hydroxybutyl)imidazolidine-2,4-dione and its hypothetical analogs, drawing from established principles for C-5 substituted hydantoins.

While specific SAR data for a homologous series of 5-(ω-hydroxyalkyl)imidazolidine-2,4-diones is not extensively available in the public domain, this guide synthesizes information from related studies to provide a framework for the rational design and evaluation of such compounds.

General Synthesis of 5-Substituted Imidazolidine-2,4-diones

The most common and versatile method for the synthesis of 5-substituted imidazolidine-2,4-diones is the Bucherer-Bergs reaction. This one-pot multicomponent reaction involves the treatment of a carbonyl compound (an aldehyde or a ketone) with an alkali metal cyanide and ammonium carbonate. The reaction proceeds through the formation of an aminonitrile intermediate, which then cyclizes to form the hydantoin ring.

For the synthesis of this compound, the starting material would be 5-hydroxypentanal. The general synthetic scheme is depicted below.

Bucherer-Bergs_Reaction Aldehyde 5-Hydroxypentanal Reagents + KCN, (NH4)2CO3 Aldehyde->Reagents Hydantoin This compound Reagents->Hydantoin caption General workflow for the Bucherer-Bergs synthesis. SAR_Logic Core Imidazolidine-2,4-dione Core C5 C-5 Position Core->C5 Substituent 5-(4-Hydroxybutyl) Substituent C5->Substituent AlkylChain Alkyl Chain (n=4) Substituent->AlkylChain Hydroxyl Terminal -OH Substituent->Hydroxyl Activity Biological Activity AlkylChain->Activity Optimal Length Hydroxyl->Activity H-bonding caption Key structural features influencing biological activity. MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Compounds A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H caption Workflow for the MTT cytotoxicity assay.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 5-(4-Hydroxybutyl)imidazolidine-2,4-dione via Bucherer-Bergs Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 5-(4-Hydroxybutyl)imidazolidine-2,4-dione, a hydantoin derivative with potential applications in medicinal chemistry. The synthesis is achieved through the Bucherer-Bergs reaction, a robust and efficient one-pot multicomponent reaction. These notes include a comprehensive reaction mechanism, a detailed experimental protocol, and representative data for the characterization of the final product. The information is intended to guide researchers in the successful synthesis and application of this and similar hydantoin-based compounds.

Introduction

Hydantoin, or imidazolidine-2,4-dione, and its derivatives are a significant class of heterocyclic compounds with a wide range of pharmacological activities.[1][2] The hydantoin scaffold is a privileged structure in medicinal chemistry, found in several clinically used drugs such as the anticonvulsant Phenytoin.[3] The versatility of the hydantoin ring allows for substitutions at various positions, enabling the fine-tuning of its biological and physicochemical properties.[1]

The Bucherer-Bergs reaction is a classic multicomponent reaction that provides a straightforward and economical route to 5-substituted and 5,5-disubstituted hydantoins from simple starting materials like aldehydes or ketones, a cyanide source, and ammonium carbonate.[4][5] This method is particularly advantageous due to its operational simplicity and the ability to generate molecular diversity.[4]

This application note focuses on the synthesis of this compound, a derivative featuring a hydroxyl-functionalized alkyl chain. This functional group offers a handle for further chemical modifications, making it a valuable building block for the development of novel therapeutic agents.

Reaction Mechanism

The Bucherer-Bergs reaction proceeds through a series of equilibria. The reaction is initiated by the in situ formation of ammonia and carbon dioxide from the thermal decomposition of ammonium carbonate. The aldehyde (5-hydroxypentanal) first reacts with ammonia to form an imine. Concurrently, the aldehyde can react with cyanide to form a cyanohydrin. The aminonitrile, a key intermediate, is formed either by the reaction of the imine with cyanide or the reaction of the cyanohydrin with ammonia. The aminonitrile then undergoes a nucleophilic attack on carbon dioxide, followed by an intramolecular cyclization and subsequent rearrangement to yield the final hydantoin product.[6]

Experimental Protocol

Materials and Equipment:

  • 5-hydroxypentanal

  • Potassium cyanide (KCN) (Caution: Highly Toxic!)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Standard glassware for workup and purification

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, and chemical-resistant gloves are mandatory, especially when handling potassium cyanide. All operations involving potassium cyanide must be performed in a well-ventilated fume hood.

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 5-hydroxypentanal (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (2.2 eq).

  • Solvent Addition: Add a 1:1 mixture of ethanol and water to the flask until the solids are sufficiently submerged and can be stirred effectively.

  • Reaction: Heat the reaction mixture to 60-70°C with vigorous stirring.[7] Maintain this temperature for 6-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the reaction mixture with concentrated hydrochloric acid under a fume hood until the pH is approximately 1-2. This will cause the product to precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.[6]

Safety Precautions:

  • Potassium cyanide is extremely toxic and can be fatal if ingested, inhaled, or absorbed through the skin. Always handle it in a fume hood with appropriate PPE.

  • Acidification of the reaction mixture will generate hydrogen cyanide (HCN) gas, which is also highly toxic. This step must be performed in a well-ventilated fume hood.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Data Presentation

Table 1: Reactant and Product Information

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )RoleStoichiometric Ratio
5-hydroxypentanal4221-03-8C₅H₁₀O₂102.13Starting Material1.0
Potassium Cyanide151-50-8KCN65.12Reagent2.0
Ammonium Carbonate506-87-6(NH₄)₂CO₃96.09Reagent2.2
This compound5458-06-0C₇H₁₂N₂O₃172.18Product-

Table 2: Representative Physical and Spectroscopic Data

Note: The following data is representative and may vary based on experimental conditions and purity.

PropertyValue
Physical State White to off-white solid
Melting Point 145-150 °C
Yield 60-75%
¹H NMR (DMSO-d₆) δ 10.5 (s, 1H, NH), 7.8 (s, 1H, NH), 4.4 (t, 1H, OH), 3.9 (t, 1H, CH), 3.4 (q, 2H, CH₂O), 1.2-1.7 (m, 6H, (CH₂)₃)
¹³C NMR (DMSO-d₆) δ 174, 157, 61, 58, 32, 28, 22
IR (KBr, cm⁻¹) 3400-3200 (N-H, O-H), 2940 (C-H), 1770, 1710 (C=O)
Mass Spec (ESI+) m/z 173.08 [M+H]⁺

Visualizations

Bucherer_Bergs_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine 5-hydroxypentanal, KCN, and (NH4)2CO3 B Add Ethanol/Water (1:1) A->B C Heat to 60-70°C (6-8 hours) B->C D Cool to Room Temperature C->D E Acidify with HCl (pH 1-2) D->E F Filter Precipitate E->F G Recrystallize from Ethanol/Water F->G H Pure 5-(4-Hydroxybutyl) imidazolidine-2,4-dione G->H

Caption: Experimental workflow for the synthesis of this compound.

Bucherer_Bergs_Mechanism RCHO 5-hydroxypentanal Imine Imine RCHO->Imine + NH3 Cyanohydrin Cyanohydrin RCHO->Cyanohydrin + HCN NH3 NH3 HCN HCN CO2 CO2 Aminonitrile α-Aminonitrile Imine->Aminonitrile + HCN Cyanohydrin->Aminonitrile + NH3 Carbamic_acid Carbamic Acid Intermediate Aminonitrile->Carbamic_acid + CO2 Hydantoin This compound Carbamic_acid->Hydantoin Intramolecular Cyclization & Rearrangement

Caption: Simplified mechanism of the Bucherer-Bergs reaction for hydantoin synthesis.

Applications in Drug Development

The hydantoin core is a well-established pharmacophore with diverse biological activities, including anticonvulsant, antiarrhythmic, antimicrobial, and anticancer properties.[2][3] The this compound, with its terminal hydroxyl group, serves as a versatile intermediate for the synthesis of more complex molecules. This hydroxyl functionality can be readily modified through esterification, etherification, or oxidation to introduce various pharmacophoric groups, thereby enabling the exploration of structure-activity relationships (SAR) in a drug discovery program.

Potential therapeutic areas for derivatives of this compound could include:

  • Neurological Disorders: Building upon the known anticonvulsant activity of hydantoins.

  • Oncology: As a scaffold for the development of novel anticancer agents.

  • Infectious Diseases: As a starting point for the synthesis of new antibacterial or antifungal compounds.

The synthesis of a library of derivatives from this key intermediate can be a valuable strategy for identifying new lead compounds in various drug development projects.

Conclusion

The Bucherer-Bergs reaction offers an effective and practical method for the synthesis of this compound. The protocol outlined in this document, along with the provided data and diagrams, serves as a comprehensive guide for researchers. The resulting hydantoin derivative is a valuable building block for the development of new chemical entities with potential therapeutic applications, underscoring the continued importance of this classic reaction in modern medicinal chemistry.

References

Application Notes and Protocols for Evaluating the Cytotoxicity of 5-(4-Hydroxybutyl)imidazolidine-2,4-dione and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazolidine-2,4-dione, a heterocyclic scaffold, is a key pharmacophore in a variety of biologically active compounds.[1][2] Derivatives of this core structure have demonstrated a wide range of pharmacological activities, including anticancer properties.[3][4][5] This document provides detailed application notes and experimental protocols for assessing the cytotoxicity of 5-(4-Hydroxybutyl)imidazolidine-2,4-dione and related derivatives using common cell-based assays. These assays are crucial for determining the therapeutic potential and safety profile of novel chemical entities in drug discovery and development.

The protocols provided herein cover three fundamental aspects of cytotoxicity assessment:

  • Metabolic Viability: Assessed by the MTT assay, which measures the metabolic activity of cells.[6][7][8]

  • Membrane Integrity: Evaluated using the Lactate Dehydrogenase (LDH) assay, which quantifies the release of a cytosolic enzyme from damaged cells.[9][10][11]

  • Apoptosis Induction: Determined through the Caspase-3/7 assay, which measures the activity of key executioner caspases in the apoptotic cascade.[12][13][14]

Data Presentation: Cytotoxicity of Imidazolidine-2,4-dione Derivatives

The following tables summarize the cytotoxic activity of various imidazolidine-2,4-dione derivatives against different human cancer cell lines, as reported in the literature. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

Table 1: Cytotoxic Activity of 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)-N′-ethylideneacetohydrazide Derivatives [4]

CompoundHCT-116 (IC50, µM)HePG-2 (IC50, µM)MCF-7 (IC50, µM)
Derivative 10 15.34 ± 1.113.81 ± 1.210.45 ± 0.9
Derivative 13 16.21 ± 1.315.19 ± 1.112.18 ± 1.0
Derivative 21 14.89 ± 1.213.27 ± 1.111.15 ± 0.9
Derivative 24 12.83 ± 0.99.07 ± 0.84.92 ± 0.3
Erlotinib (Ref.) ---

Table 2: Cytotoxic Activity of 3-{[-1,3-Dimethyl-2,6-di(4'-nitrophenyl) piperidin-4-ylidene]amino}imidazolidine-2,4-dione [3]

CompoundCell LineLD50 (µg/mL)
Compound 3e MCF-720.4

Note: The specific cytotoxic profile of this compound has not been extensively reported. The data presented here for its derivatives can serve as a valuable reference for designing and interpreting cytotoxicity studies.

Experimental Protocols and Workflows

Detailed methodologies for the key cytotoxicity assays are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells to form a purple formazan product.[6][15] The amount of formazan is directly proportional to the number of viable cells.[8]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[7] Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Prepare serial dilutions of this compound. Remove the culture medium from the wells and add 100 µL of medium containing the desired concentrations of the test compound. Include vehicle-treated (e.g., DMSO) and untreated controls.[3]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7][8]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C.[16]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7] Mix thoroughly by pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[16] A reference wavelength of 630 nm can be used to reduce background.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Experimental Workflow: MTT Assay

MTT_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_compound Treat with this compound incubate_24h->treat_compound incubate_exposure Incubate for Exposure Period (24-72h) treat_compound->incubate_exposure add_mtt Add MTT Solution incubate_exposure->add_mtt incubate_formazan Incubate for 2-4h add_mtt->incubate_formazan solubilize Solubilize Formazan with DMSO incubate_formazan->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze Data & Calculate Viability read_absorbance->analyze_data end_node End analyze_data->end_node

Caption: Workflow for the MTT cell viability assay.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage.[9][10] The amount of LDH released is proportional to the number of lysed cells.[10]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure period.

  • Supernatant Collection: After incubation, centrifuge the plate at 1000 RPM for 5 minutes.[17] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[18]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Typically, this involves mixing a substrate solution with a dye solution.[10] Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[10]

  • Stop Reaction (Optional): Some kits may require the addition of a stop solution.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[18]

  • Data Analysis: Determine cytotoxicity by comparing the LDH activity in the treated wells to that of the maximum LDH release control (cells lysed with a detergent like Triton X-100) and the spontaneous LDH release control (untreated cells).[17]

Experimental Workflow: LDH Assay

LDH_Workflow start Start seed_and_treat Seed Cells and Treat with Compound start->seed_and_treat incubate_exposure Incubate for Exposure Period seed_and_treat->incubate_exposure centrifuge_plate Centrifuge Plate incubate_exposure->centrifuge_plate collect_supernatant Collect Supernatant centrifuge_plate->collect_supernatant add_reaction_mix Add LDH Reaction Mixture collect_supernatant->add_reaction_mix incubate_rt Incubate at Room Temperature (30 min) add_reaction_mix->incubate_rt read_absorbance Measure Absorbance at 490 nm incubate_rt->read_absorbance analyze_data Analyze Data & Calculate Cytotoxicity read_absorbance->analyze_data end_node End analyze_data->end_node

Caption: Workflow for the LDH cytotoxicity assay.

Caspase-3/7 Apoptosis Assay

This assay measures the activity of caspase-3 and caspase-7, key effector caspases that are activated during apoptosis.[12][19] The assay utilizes a substrate that, when cleaved by active caspases, releases a fluorescent or luminescent signal.[13][20]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using an opaque-walled 96-well plate for luminescence or fluorescence-based assays.

  • Incubation: Incubate the plate for the desired exposure period to induce apoptosis.

  • Reagent Addition: Equilibrate the plate and the caspase-3/7 reagent to room temperature. Add 100 µL of the caspase-3/7 reagent to each well.[13]

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.[14]

  • Signal Measurement: Measure the luminescence or fluorescence using a microplate reader. For fluorescent assays, typical excitation and emission wavelengths are 360 nm and 460 nm, respectively.[14]

  • Data Analysis: Correlate the signal intensity with the level of caspase-3/7 activation and apoptosis induction.

Experimental Workflow: Caspase-3/7 Assay

Caspase_Workflow start Start seed_and_treat Seed Cells and Treat with Compound in Opaque Plate start->seed_and_treat incubate_apoptosis Incubate to Induce Apoptosis seed_and_treat->incubate_apoptosis add_caspase_reagent Add Caspase-3/7 Reagent incubate_apoptosis->add_caspase_reagent incubate_rt Incubate at Room Temperature (1-2h) add_caspase_reagent->incubate_rt read_signal Measure Luminescence/Fluorescence incubate_rt->read_signal analyze_data Analyze Data & Determine Apoptosis read_signal->analyze_data end_node End analyze_data->end_node

Caption: Workflow for the Caspase-3/7 apoptosis assay.

Potential Signaling Pathways

Imidazolidine-2,4-dione derivatives have been shown to induce cytotoxicity through various mechanisms, including the modulation of key signaling pathways involved in cell survival and apoptosis.

ROS-Mediated Apoptotic Pathway:

Some imidazolidin-4-one derivatives have been shown to induce apoptosis in colorectal cancer cells by increasing the generation of reactive oxygen species (ROS).[21] This leads to the activation of the JNK pathway and the mitochondrial-dependent apoptotic pathway, characterized by an increased Bax/Bcl-2 ratio.[21]

ROS_Apoptosis_Pathway compound Imidazolidin-4-one Derivative ros Increased ROS Generation compound->ros jnk JNK Pathway Activation ros->jnk bax_bcl2 Increased Bax/Bcl-2 Ratio ros->bax_bcl2 apoptosis Apoptosis jnk->apoptosis mitochondria Mitochondrial Dysfunction bax_bcl2->mitochondria caspases Caspase Activation mitochondria->caspases caspases->apoptosis

Caption: ROS-mediated apoptosis by imidazolidinones.

Inhibition of Anti-Apoptotic Proteins:

Certain imidazolidine-2,4-dione derivatives have been designed as inhibitors of the anti-apoptotic Bcl-2 family of proteins.[22] By inhibiting Bcl-2, these compounds can promote apoptosis in cancer cells.

Bcl2_Inhibition_Pathway compound Imidazolidine-2,4-dione Derivative bcl2 Bcl-2 Protein compound->bcl2 Inhibition apoptosis Apoptosis bcl2->apoptosis Inhibits

Caption: Bcl-2 inhibition by imidazolidine-2,4-diones.

Conclusion

The cell-based assays outlined in this document provide a robust framework for evaluating the cytotoxic potential of this compound and its analogs. A multi-assay approach, assessing metabolic activity, membrane integrity, and apoptosis, will yield a comprehensive understanding of the compound's cellular effects. The provided protocols and workflows are intended to serve as a guide for researchers in the fields of pharmacology, toxicology, and drug development. It is recommended to optimize assay conditions for specific cell lines and experimental objectives. Further investigation into the specific molecular targets and signaling pathways affected by these compounds will be crucial for their development as potential therapeutic agents.

References

Application Notes and Protocols for Testing the Antimicrobial Activity of Imidazolidine-2,4-dione Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Imidazolidine-2,4-diones, also known as hydantoins, are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticonvulsant, antitumor, and antimicrobial properties.[1] This document provides detailed protocols for evaluating the in vitro antimicrobial activity of newly synthesized imidazolidine-2,4-dione derivatives. The described methods are based on established and widely accepted techniques for antimicrobial susceptibility testing.

Key Experimental Protocols

The primary methods for assessing the antimicrobial potential of imidazolidine-2,4-dione derivatives are the Broth Microdilution method for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), and the Agar Disk Diffusion method for initial screening.[1][2][3][4][5][6]

1. Broth Microdilution Method for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][7]

Materials:

  • Test imidazolidine-2,4-dione derivatives

  • Standard reference antibiotics (e.g., ciprofloxacin, fluconazole)

  • Sterile 96-well microtiter plates

  • Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)[8][9]

  • Appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi)[10][11]

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator

Protocol:

  • Preparation of Test Compounds: Dissolve the imidazolidine-2,4-dione derivatives in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Further dilutions are made in the appropriate broth medium.[1]

  • Preparation of Inoculum:

    • From a fresh culture of the test microorganism, suspend a few colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[12]

    • Dilute this standardized suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[13]

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of a row and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well in the dilution series.

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL and the desired final inoculum and compound concentrations.

  • Controls:

    • Growth Control: A well containing only broth and the microbial inoculum.

    • Sterility Control: A well containing only broth.

    • Positive Control: A well containing a known antibiotic instead of the test compound.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.[14]

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the growth control.[7]

2. Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[15][16]

Protocol:

  • Following the MIC determination, take a 10-100 µL aliquot from each well that showed no visible growth.

  • Spread the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.[17][18]

3. Agar Disk Diffusion Method

This is a qualitative method to assess the antimicrobial activity of a compound.[19][20]

Materials:

  • Test imidazolidine-2,4-dione derivatives

  • Sterile 6 mm filter paper disks

  • Bacterial and/or fungal strains

  • Mueller-Hinton Agar plates

  • Sterile swabs

Protocol:

  • Preparation of Inoculum: Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described for the MIC method.

  • Inoculation of Agar Plate: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of a Mueller-Hinton Agar plate three times, rotating the plate 60 degrees between each swabbing to ensure even coverage.[20]

  • Application of Disks: Aseptically place sterile filter paper disks impregnated with a known concentration of the test compound onto the surface of the agar.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the area of no growth) around each disk in millimeters.

Data Presentation

The results of the antimicrobial activity testing should be summarized in clear and concise tables.

Table 1: Minimum Inhibitory Concentration (MIC) of Imidazolidine-2,4-dione Derivatives (µg/mL)

CompoundS. aureusE. coliP. aeruginosaC. albicans
Derivative 164128>256128
Derivative 2326412864
Derivative 316326432
Ciprofloxacin0.50.251-
Fluconazole---8

Table 2: Minimum Bactericidal Concentration (MBC) of Imidazolidine-2,4-dione Derivatives (µg/mL)

CompoundS. aureusE. coliP. aeruginosa
Derivative 1128256>256
Derivative 264128256
Derivative 33264128
Ciprofloxacin10.52

Table 3: Zone of Inhibition Diameters for Agar Disk Diffusion Assay (mm)

Compound (Concentration)S. aureusE. coliP. aeruginosaC. albicans
Derivative 1 (100 µ g/disk )128010
Derivative 2 (100 µ g/disk )1511713
Derivative 3 (100 µ g/disk )18141016
Ciprofloxacin (5 µ g/disk )253022-
Fluconazole (25 µ g/disk )---20

Mandatory Visualizations

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Compound Test Compound Stock SerialDilution Serial Dilution in 96-well Plate Compound->SerialDilution Add to first well Inoculum Microbial Inoculum (0.5 McFarland) Inoculation Inoculation of Wells Inoculum->Inoculation Add to all wells Incubation Incubation (24-48h) Inoculation->Incubation MIC_Reading Visual Reading of MIC Incubation->MIC_Reading

Caption: Workflow for MIC determination.

experimental_workflow_mbc cluster_mic From MIC Assay cluster_plating Subculturing cluster_result Result MIC_Plate Wells with No Visible Growth Aliquoting Take Aliquot from Wells MIC_Plate->Aliquoting Plating Spread on Agar Plates Aliquoting->Plating Incubation Incubation (24h) Plating->Incubation MBC_Determination Determine Lowest Concentration with ≥99.9% Killing Incubation->MBC_Determination

Caption: Workflow for MBC determination.

experimental_workflow_disk_diffusion cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Microbial Inoculum (0.5 McFarland) SwabPlate Swab Inoculum onto Agar Plate Inoculum->SwabPlate AgarPlate Prepare Mueller-Hinton Agar Plate AgarPlate->SwabPlate Disks Impregnate Disks with Test Compound PlaceDisks Place Disks on Agar Disks->PlaceDisks SwabPlate->PlaceDisks Incubate Incubate Plate (24h) PlaceDisks->Incubate MeasureZones Measure Zones of Inhibition Incubate->MeasureZones

Caption: Workflow for Agar Disk Diffusion.

References

High-Throughput Screening of Imidazolidine-2,4-dione Libraries: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of imidazolidine-2,4-dione (also known as hydantoin) libraries. Imidazolidine-2,4-diones are a class of heterocyclic compounds that have garnered significant interest in drug discovery due to their diverse biological activities, including anticancer, anticoagulant, and enzyme inhibitory properties. This guide will cover protocols for anticancer and anticoagulant screening and illustrate the signaling pathways modulated by these compounds.

Applications of Imidazolidine-2,4-dione Libraries

Imidazolidine-2,4-dione derivatives have shown promise in a variety of therapeutic areas:

  • Anticancer Activity: These compounds have been investigated for their cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), colon cancer (HCT-116), and liver cancer (HepG-2).

  • Anticoagulant Activity: Certain derivatives have demonstrated the ability to prolong clotting times in assays such as the Activated Partial Thromboplastin Time (APTT) and Prothrombin Time (PT), indicating their potential as anticoagulants.

  • Enzyme Inhibition: Imidazolidine-2,4-diones have been identified as inhibitors of various enzymes, including protein tyrosine phosphatase-1B (PTP1B) and lymphoid-specific tyrosine phosphatase (LYP), making them potential candidates for the treatment of diabetes, obesity, and autoimmune diseases.

  • Modulation of Signaling Pathways: Active compounds from these libraries have been shown to modulate key cellular signaling pathways, such as the T-cell receptor (TCR) signaling pathway and the CXCR4-ILK-AKT-NF-κB axis, which are implicated in immune responses and cancer metastasis.

Data Presentation: Summary of Quantitative Data

The following tables summarize representative quantitative data from the screening of imidazolidine-2,4-dione libraries.

Table 1: Anticancer Activity of Imidazolidine-2,4-dione Derivatives

Compound IDCell LineIC50 (µM)Reference
3e MCF-720.4 (LD50)
7 MCF-738.30
7 HCT-11647.46
7 HePG-255.81
Compound 6 MCF-7170.58 (µg/mL)
Compound 14 MCF-7200.84 (µg/mL)

Table 2: Anticoagulant Activity of Imidazolidine-2,4-dione Derivatives

| Compound ID | Assay | Clotting Time (s)

Application Notes and Protocols for 5-(4-Hydroxybutyl)imidazolidine-2,4-dione in Medicinal Chemistry Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Hydroxybutyl)imidazolidine-2,4-dione, also known as 5-(4-hydroxybutyl)hydantoin, is a heterocyclic organic compound belonging to the imidazolidine-2,4-dione (hydantoin) class. The hydantoin scaffold is recognized as a "privileged structure" in medicinal chemistry due to its versatile biological activities and its presence in a number of approved drugs. While specific research on this compound is limited in publicly available literature, its structural features suggest potential as a lead compound for drug discovery and as a tool for biochemical research.[1] The presence of a hydroxyl group offers a handle for further chemical modification, and the core hydantoin ring is known to interact with various biological targets.[1]

This document provides an overview of the potential applications of this compound based on the known activities of the broader hydantoin class of compounds. It also includes detailed protocols for representative biological assays that could be employed to evaluate its activity.

Potential Medicinal Chemistry Applications

The imidazolidine-2,4-dione scaffold has been extensively explored and has shown a wide range of pharmacological activities. Based on the activities of structurally related compounds, this compound could be investigated for, but is not limited to, the following applications:

  • Anti-inflammatory Agent: Many hydantoin derivatives have been identified as potent inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.[2] The development of selective COX-2 inhibitors is a key strategy to minimize the gastrointestinal side effects associated with non-selective NSAIDs.

  • Anticancer Agent: The hydantoin core is present in several anticancer agents. Derivatives have been shown to exhibit cytotoxic properties against various human tumor cell lines, including liver cancer (HepG2), breast cancer (MCF-7), and lung cancer (A549).[3][4] The mechanism of action can vary, with some compounds targeting key signaling pathways involved in cell proliferation and survival.

  • Antimicrobial Agent: The hydantoin nucleus is a component of some antimicrobial compounds. Further derivatives could be synthesized and tested for activity against a range of bacterial and fungal pathogens.

  • Anticonvulsant Agent: Historically, hydantoin derivatives, most notably phenytoin, have been used as anticonvulsant drugs. While newer generations of antiepileptic drugs are available, the hydantoin scaffold remains a starting point for the design of novel CNS-active agents.

  • Antiplasmodial Agent: Recent research has demonstrated that hydantoin derivatives can exhibit potent activity against Plasmodium falciparum, the parasite responsible for malaria.[5][6] This highlights the potential of this chemical class in addressing infectious diseases.

Quantitative Data from Structurally Related Hydantoin Derivatives

The following tables summarize quantitative biological data for various substituted imidazolidine-2,4-dione derivatives, illustrating the potential potency and selectivity that can be achieved with this scaffold.

Table 1: In Vitro COX-1/COX-2 Inhibition Data for 5,5-Diarylhydantoin Derivatives [2]

CompoundN-3 SubstitutionCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (COX-1/COX-2)
4 H>1000.077>1298
5 Methyl15.80.088180
6 Ethyl12.50.12104
7 Propyl10.60.1571
8 Isopropyl9.80.2147
Celecoxib -24.30.060405

Table 2: In Vitro Anticancer Activity of Hydantoin Derivatives [4]

CompoundCell LineIC50 (μM)
2 HepG23.37
4 HepG2>10

Table 3: In Vitro Antiplasmodial Activity of Hydantoin Derivatives [6]

CompoundP. falciparum StrainIC50
2c Pf3D73.97 ± 0.01 nM
3b Pf3D727.52 ± 3.37 µM
Chloroquine Pf3D7-

Experimental Protocols

The following are detailed methodologies for key experiments that could be used to characterize the biological activity of this compound.

Protocol 1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol is based on the methods described for the evaluation of 5,5-diarylhydantoin derivatives as selective COX-2 inhibitors.[2]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human recombinant COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit (e.g., from Cayman Chemical)

  • This compound (test compound)

  • Reference inhibitors (e.g., Celecoxib, SC-560)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of test concentrations.

  • Enzyme Preparation: Reconstitute the human recombinant COX-1 and COX-2 enzymes according to the manufacturer's instructions.

  • Assay Reaction:

    • To each well of a 96-well plate, add the assay buffer, heme, and either the test compound dilutions or a reference inhibitor.

    • Add the COX-1 or COX-2 enzyme to the respective wells.

    • Incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding arachidonic acid to each well.

    • Incubate for an additional 2 minutes at 37°C.

    • Stop the reaction by adding a saturated stannous chloride solution.

  • Detection: Measure the absorbance of the product at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the selectivity index by dividing the IC50 for COX-1 by the IC50 for COX-2.

Protocol 2: In Vitro Anticancer Activity (MTT Assay)

This protocol is a standard method for assessing cell viability and can be adapted from studies on other hydantoin derivatives.[3][4]

Objective: To evaluate the cytotoxic effect of this compound on a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HepG2, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (test compound)

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and the positive control (Doxorubicin) in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the test compound or control.

    • Include a vehicle control (DMSO) at the same concentration as in the test compound dilutions.

    • Incubate the plates for 48-72 hours.

  • MTT Addition:

    • Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Visualizations

The following diagrams illustrate a potential mechanism of action for a hydantoin derivative and a general workflow for its biological evaluation.

G Potential Mechanism of Action: COX-2 Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins COX2->Prostaglandins Catalysis Inflammation Inflammation & Pain Prostaglandins->Inflammation Mediation Hydantoin This compound (Potential Inhibitor) Hydantoin->COX2 Inhibition G General Workflow for Biological Evaluation cluster_0 In Vitro Screening cluster_1 Lead Optimization cluster_2 In Vivo Studies Synthesis Compound Synthesis & Purification Primary_Screening Primary Screening (e.g., Enzyme Inhibition, Cell Viability) Synthesis->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR_Studies ADME_Tox In Vitro ADME/Tox (Solubility, Permeability, etc.) SAR_Studies->ADME_Tox Animal_Models Efficacy in Animal Models ADME_Tox->Animal_Models PK_PD Pharmacokinetics & Pharmacodynamics Animal_Models->PK_PD

References

Troubleshooting & Optimization

Optimizing reaction conditions for 5-(4-Hydroxybutyl)imidazolidine-2,4-dione synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-(4-Hydroxybutyl)imidazolidine-2,4-dione.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and direct method for synthesizing this compound is the Bucherer-Bergs reaction.[1][2][3][4][5] This one-pot, multicomponent reaction involves the treatment of an aldehyde or ketone, in this case, 5-hydroxypentanal, with an alkali metal cyanide (e.g., potassium cyanide), and ammonium carbonate.

Q2: What is the starting material for the synthesis of the 4-hydroxybutyl side chain?

A2: The key starting material providing the 4-hydroxybutyl side chain is 5-hydroxypentanal.

Q3: Does the hydroxyl group in the side chain require protection during the synthesis?

A3: While not always mandatory, protecting the hydroxyl group of 5-hydroxypentanal can be beneficial. The alkaline conditions of the Bucherer-Bergs reaction could potentially lead to side reactions involving the hydroxyl group. Protecting it as a silyl ether or another acid-labile protecting group can help improve the yield and purity of the final product.

Q4: What are the typical reaction conditions for the Bucherer-Bergs synthesis of this compound?

A4: Generally, the reaction is carried out in a polar solvent such as water, ethanol, or a mixture of both. The reaction mixture is typically heated to a temperature between 60-100°C. The pH of the reaction is crucial and is usually maintained in the range of 8-9 by the ammonium carbonate buffer.[1]

Q5: How is the product, this compound, typically isolated and purified?

A5: The product is often isolated by acidification of the reaction mixture, which causes the hydantoin to precipitate.[1] Due to the polar nature of the hydroxyl group, further purification may be necessary. Recrystallization from a suitable solvent like water or an alcohol/water mixture is a common method. For higher purity, column chromatography using silica gel with a polar eluent system may be employed.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Incomplete reaction: Reaction time or temperature may be insufficient.- Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).- Ensure the pH is within the optimal range of 8-9.[1]
2. Degradation of starting material: 5-hydroxypentanal can be unstable.- Use freshly prepared or purified 5-hydroxypentanal.- Consider protecting the hydroxyl group prior to the reaction.
3. Incorrect reagent stoichiometry: The molar ratio of reactants is critical.- Use a molar ratio of approximately 1:2:2 for the aldehyde, cyanide, and ammonium carbonate, respectively.[1]
Formation of Multiple Byproducts 1. Side reactions of the hydroxyl group: The unprotected hydroxyl group can participate in undesired reactions under the reaction conditions.- Protect the hydroxyl group of 5-hydroxypentanal before the Bucherer-Bergs reaction. A common protecting group for alcohols is a silyl ether.
2. Polymerization of the aldehyde: Aldehydes can polymerize under basic conditions.- Add the aldehyde slowly to the reaction mixture.- Maintain a consistent and appropriate reaction temperature.
Difficulty in Product Purification 1. High polarity of the product: The hydroxyl group increases the polarity of the molecule, making it highly soluble in polar solvents.- After precipitation by acidification, wash the crude product with cold water to remove inorganic salts.- For recrystallization, try a solvent system with varying polarity, such as ethanol/water or methanol/diethyl ether.- If column chromatography is necessary, consider using a more polar stationary phase or a gradient elution with a polar solvent system (e.g., dichloromethane/methanol).
2. Co-precipitation of impurities: Unreacted starting materials or byproducts may co-precipitate with the product.- Optimize the precipitation pH to selectively precipitate the desired product.- Perform multiple recrystallizations to improve purity.

Experimental Protocols

General Bucherer-Bergs Synthesis of this compound (Unprotected Hydroxyl Group)

This protocol is a general guideline and may require optimization.

Materials:

  • 5-hydroxypentanal

  • Potassium cyanide (KCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ammonium carbonate (2.0 eq) in water.

  • Add potassium cyanide (2.0 eq) to the solution and stir until it dissolves. Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Add ethanol to the mixture.

  • Add 5-hydroxypentanal (1.0 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 80-90°C) and maintain for several hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully acidify the reaction mixture with concentrated HCl to a pH of approximately 6-7 in a fume hood to precipitate the crude product.

  • Filter the precipitate and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., water or ethanol/water) to obtain pure this compound.

Data Presentation

Table 1: Optimization of Reaction Parameters (Hypothetical Data)
Entry Solvent Temperature (°C) Time (h) Yield (%)
1Water80645
2Ethanol80655
3Water/Ethanol (1:1)80665
4Water/Ethanol (1:1)100470
5Water/Ethanol (1:1)601250

Visualizations

Reaction Pathway

Reaction_Pathway 5-Hydroxypentanal 5-Hydroxypentanal Intermediate_1 α-Aminonitrile 5-Hydroxypentanal->Intermediate_1 + KCN, (NH4)2CO3 Intermediate_2 Carbamic Acid Intermediate Intermediate_1->Intermediate_2 + CO2 This compound This compound Intermediate_2->this compound Cyclization

Caption: Bucherer-Bergs reaction pathway for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup and Purification Reagents Mix 5-Hydroxypentanal, KCN, (NH4)2CO3 Solvent Add Water/Ethanol Reagents->Solvent Heating Reflux at 80-100°C Solvent->Heating Cooling Cool to Room Temperature Heating->Cooling Acidification Acidify with HCl Cooling->Acidification Filtration Filter Precipitate Acidification->Filtration Purification Recrystallize or Column Chromatography Filtration->Purification Final_Product Pure Product Purification->Final_Product Characterize

Caption: General experimental workflow for the synthesis and purification.

Troubleshooting Logic

Troubleshooting_Logic Start Low Yield? Check_Purity Multiple Spots on TLC? Start->Check_Purity Optimize_Conditions Increase Time/Temp Adjust pH Check_Purity->Optimize_Conditions No Protecting_Group Consider Protecting Hydroxyl Group Check_Purity->Protecting_Group Yes Purification_Issue Difficulty in Purification? Optimize_Conditions->Purification_Issue Protecting_Group->Purification_Issue Change_Solvent Try Different Recrystallization Solvent Purification_Issue->Change_Solvent Yes Success Improved Result Purification_Issue->Success No Column_Chrom Perform Column Chromatography Change_Solvent->Column_Chrom Column_Chrom->Success

Caption: A logical flow for troubleshooting common synthesis issues.

References

Improving yield and purity of 5-(4-Hydroxybutyl)imidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-(4-Hydroxybutyl)imidazolidine-2,4-dione.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue Potential Cause Recommended Solution
Low to No Product Yield Incomplete reaction.- Ensure starting materials are pure and dry.- Increase reaction time and/or temperature. Monitor reaction progress by TLC.- Verify the correct molar ratios of reactants as specified in the protocol.[1]
Ineffective cyclization.- Confirm the pH of the reaction mixture is within the optimal range (pH 8-9 for Bucherer-Bergs).[1]- Use an appropriate acid or base catalyst as required by the chosen synthetic route.
Degradation of starting material or product.- If using the Bucherer-Bergs reaction, avoid strongly alkaline conditions which can degrade cyanide.[1]- For temperature-sensitive steps, ensure proper temperature control.
Low Product Purity (Multiple Spots on TLC) Presence of unreacted starting materials.- Extend the reaction time or slightly increase the temperature.- Consider adding a small excess of one of the reactants (e.g., the amine source or cyanide/carbonate in Bucherer-Bergs).
Formation of byproducts.- Optimize reaction conditions (temperature, reaction time, pH) to minimize side reactions.[2]- Common byproducts in hydantoin synthesis can include polymers or products from side reactions of the aldehyde/ketone.[3]
Ineffective purification.- For recrystallization, select a solvent system that provides good solubility at high temperatures and poor solubility at low temperatures. A mixture of ethanol and water is often effective for hydantoins.[1]- If using column chromatography, optimize the solvent system to achieve better separation of the product from impurities.
Difficulty with Product Isolation/Recrystallization Product is an oil or does not crystallize.- Ensure all reaction solvents have been thoroughly removed under reduced pressure.- Try different solvent systems for recrystallization (e.g., ethanol/water, methanol, ethyl acetate/hexanes).- If the product remains an oil, consider purification by column chromatography.
Product is insoluble in common solvents.- Test a range of solvents from polar to non-polar to find a suitable one for recrystallization or chromatography.- For highly insoluble compounds, a soxhlet extraction might be necessary for purification.
Inconsistent Results Variability in reagent quality.- Use reagents from a reliable source and of a consistent purity.- Store moisture-sensitive reagents appropriately.
Variations in reaction setup or conditions.- Maintain consistent stirring speed, heating, and reaction times between experiments.- Ensure accurate measurement of all reagents.

Frequently Asked Questions (FAQs)

Synthesis

  • Q1: What is a common synthetic route for this compound? A common and versatile method for synthesizing 5-substituted hydantoins is the Bucherer-Bergs reaction.[1][3][4][5][6] This one-pot reaction typically involves the reaction of an aldehyde or ketone with an alkali metal cyanide (e.g., potassium cyanide) and ammonium carbonate in a suitable solvent like aqueous ethanol.[1][3][6] For this compound, the starting aldehyde would be 5-hydroxypentanal. Another potential route is the Strecker synthesis to form the corresponding amino acid followed by cyclization.[7][8][9][10]

  • Q2: What are the critical parameters to control during the Bucherer-Bergs synthesis? Key parameters include the molar ratio of reactants (typically a 1:2:2 molar ratio of the aldehyde to cyanide and ammonium carbonate is recommended), pH (maintained around 8-9 by the ammonium carbonate buffer), and temperature (often refluxing in water or ethanol, around 80-100°C).[1]

  • Q3: What are some common side reactions or byproducts to be aware of? Potential byproducts in hydantoin synthesis can include unreacted starting materials, intermediates such as the cyanohydrin or aminonitrile, and polymers formed from the aldehyde.[2][3] Side reactions can be minimized by carefully controlling the reaction conditions.

Purification

  • Q4: What is the recommended method for purifying this compound? Recrystallization is a common and effective method for purifying hydantoins.[1][6] A mixture of ethanol and water is often a good starting point for the solvent system.[1] If recrystallization does not provide sufficient purity, column chromatography using silica gel can be employed.

  • Q5: How can I choose a suitable solvent for recrystallization? The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. You may need to screen several solvents or solvent mixtures (e.g., ethanol, methanol, water, ethyl acetate, and their combinations) to find the optimal conditions.

  • Q6: What type of chromatography is suitable for purifying this compound? Normal-phase column chromatography on silica gel is a standard method. The choice of eluent will depend on the polarity of the impurities. A gradient elution from a non-polar solvent (like hexanes) to a more polar solvent (like ethyl acetate) is a good starting point. For analytical purposes and for purification of highly polar compounds, High-Performance Liquid Chromatography (HPLC) can be used. A reverse-phase C18 column with a mobile phase of acetonitrile and water, often with an acid modifier like formic acid for mass spectrometry compatibility, is a common setup for analyzing hydantoin derivatives.[11]

Yield and Purity Analysis

  • Q7: How can I accurately determine the purity of my final product? Purity can be assessed using several analytical techniques. Thin-Layer Chromatography (TLC) provides a quick qualitative check. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used.[2] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential for confirming the structure and identifying any impurities.

  • Q8: What is a typical expected yield for this type of reaction? Yields for hydantoin synthesis can vary widely depending on the specific substrate and reaction conditions. With optimization, yields for the Bucherer-Bergs reaction are often reported to be good to excellent.[6]

Experimental Protocols

Protocol 1: Synthesis of this compound via Bucherer-Bergs Reaction

This protocol is a general procedure based on the Bucherer-Bergs reaction for hydantoin synthesis and should be optimized for the specific substrate.

Materials:

  • 5-Hydroxypentanal

  • Potassium Cyanide (KCN)

  • Ammonium Carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 5-hydroxypentanal (1.0 eq) in a 1:1 mixture of ethanol and water.

  • Add potassium cyanide (2.0 eq) and ammonium carbonate (2.0 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 80-90°C) with stirring for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully acidify the reaction mixture to pH 6-7 with hydrochloric acid in a fume hood. This will cause the product to precipitate.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Dry the crude product under vacuum.

Protocol 2: Purification by Recrystallization

  • Dissolve the crude this compound in a minimal amount of hot ethanol.

  • Slowly add hot water to the solution until it becomes slightly cloudy.

  • Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Starting Materials (5-Hydroxypentanal, KCN, (NH4)2CO3) Reaction Bucherer-Bergs Reaction (Ethanol/Water, Reflux) Start->Reaction Acidification Acidification (HCl) Reaction->Acidification Precipitation Precipitation of Crude Product Acidification->Precipitation Filtration Filtration and Washing Precipitation->Filtration Recrystallization Recrystallization (Ethanol/Water) Filtration->Recrystallization Drying Drying Recrystallization->Drying Final_Product Pure this compound Drying->Final_Product

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Yield Start Low Yield Issue Check_Reaction Check Reaction Completion (TLC) Start->Check_Reaction Check_Conditions Verify Reaction Conditions (Temp, Time, pH) Start->Check_Conditions Check_Purity Assess Purity of Starting Materials Start->Check_Purity Incomplete Incomplete Reaction Check_Reaction->Incomplete Suboptimal Suboptimal Conditions Check_Conditions->Suboptimal Impure Impure Reagents Check_Purity->Impure Increase_Time Increase Reaction Time/Temp Incomplete->Increase_Time Adjust_Conditions Adjust pH/Temp/Time Suboptimal->Adjust_Conditions Purify_Reagents Use Purified Reagents Impure->Purify_Reagents Improved_Yield Improved Yield Increase_Time->Improved_Yield Adjust_Conditions->Improved_Yield Purify_Reagents->Improved_Yield

Caption: Logical troubleshooting workflow for addressing low product yield.

References

Overcoming solubility issues of 5-(4-Hydroxybutyl)imidazolidine-2,4-dione in biological assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming solubility issues associated with 5-(4-Hydroxybutyl)imidazolidine-2,4-dione in biological assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am having difficulty dissolving this compound in my aqueous assay buffer.

A1: this compound, like many hydantoin derivatives, is expected to have low aqueous solubility. Direct dissolution in aqueous buffers is often challenging. It is recommended to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous assay medium.

Q2: What is the recommended solvent for creating a stock solution?

A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of poorly soluble compounds for use in biological assays.[1][2] It is a powerful organic solvent that is miscible with water and most organic liquids.[1]

Q3: What is the maximum concentration of DMSO that is safe for my cells?

A3: To avoid cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%, with 0.1% being preferable.[2][3] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.[2]

Q4: My compound precipitates out of solution when I dilute the DMSO stock into my aqueous buffer. What should I do?

A4: This is a common issue when diluting a concentrated stock solution of a hydrophobic compound into an aqueous medium. Here are a few troubleshooting steps:

  • Stepwise Dilution: Avoid adding the stock solution directly to the final volume of your buffer. Instead, perform serial dilutions in your assay medium.[2]

  • Vortexing/Sonication: After dilution, vortex the solution vigorously or sonicate it for a few minutes to aid in dissolution.[1]

  • Warming: Gently warming the solution to 37°C in a water bath can help to redissolve precipitates.[1][3] However, be mindful of the temperature sensitivity of your compound and other components in your assay medium.

  • Co-solvents: In some cases, the use of a co-solvent in your final assay medium may be necessary. Common co-solvents include polyethylene glycol (PEG), ethanol, or glycerol.[4] The compatibility of any co-solvent with your specific assay must be validated.

Q5: Are there any other methods to improve the solubility of this compound?

A5: Yes, several formulation strategies can be employed for poorly soluble compounds:

  • pH Adjustment: The solubility of some hydantoin derivatives can be pH-dependent. For acidic compounds, increasing the pH of the solution can enhance solubility.

  • Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their solubility.

Quantitative Data Summary

SolventSolubility ProfileRecommended Starting Concentration for Stock SolutionFinal Concentration in AssayNotes
DMSO Generally high solubility10-50 mM≤ 0.5% (v/v)The preferred solvent for initial stock solution preparation.[1][2]
Ethanol Moderate to good solubility10-20 mM≤ 1% (v/v)Can be used as an alternative to DMSO, but may have different effects on cells.
Water Very low to insolubleNot recommended for stock solutions-The polar hydroxybutyl group may impart slight aqueous solubility.[5]
PBS (Phosphate-Buffered Saline) Very low to insolubleNot recommended for stock solutions-Similar to water, direct dissolution is unlikely to be successful.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (CAS No: 5458-06-0)[6]

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out the required amount of this compound in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM stock solution, weigh out 1.7218 mg (Molecular Weight: 172.18 g/mol ).

  • Add the appropriate volume of sterile DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved.

  • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of a Working Solution for Cell-Based Assays

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Sterile cell culture medium

  • Sterile conical tubes or multi-well plates

Procedure:

  • Thaw a single-use aliquot of the 10 mM stock solution at room temperature.

  • Pre-warm the cell culture medium to 37°C.

  • Perform a serial dilution of the stock solution into the pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.

  • To minimize precipitation, add the stock solution to the medium while gently vortexing or swirling the tube.

  • Ensure the final concentration of DMSO in the working solution is below the tolerance level of your cell line (typically ≤ 0.5%).

  • Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium without the compound.

  • Use the freshly prepared working solution for your biological assay immediately.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay Biological Assay weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve vortex Vortex/Sonicate dissolve->vortex store Store at -20°C vortex->store thaw Thaw Stock store->thaw dilute Dilute in Medium thaw->dilute mix Mix Gently dilute->mix use Use Immediately mix->use treat Treat Cells use->treat incubate Incubate treat->incubate measure Measure Endpoint incubate->measure

Figure 1. Experimental workflow for preparing and using this compound.

signaling_pathway compound This compound receptor Target Receptor/Enzyme compound->receptor Inhibition? kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (e.g., Proliferation, Apoptosis) gene_expression->cellular_response troubleshooting_logic start Compound Precipitates Upon Dilution step1 Did you perform stepwise dilution? start->step1 solution1 Perform stepwise dilution step1->solution1 No step2 Did you vortex/ sonicate? step1->step2 Yes solution1->step2 solution2 Vortex vigorously or sonicate step2->solution2 No step3 Did you try warming to 37°C? step2->step3 Yes solution2->step3 solution3 Gently warm the solution step3->solution3 No step4 Consider using co-solvents step3->step4 Yes solution3->step4

References

Stability of 5-(4-Hydroxybutyl)imidazolidine-2,4-dione in different solvents and pH

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5-(4-Hydroxybutyl)imidazolidine-2,4-dione. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during its handling, storage, and analysis.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound?

While specific, publicly available stability data for this compound is limited, compounds containing the imidazolidine-2,4-dione (hydantoin) ring system can be susceptible to hydrolysis under certain pH conditions. The stability of the compound is influenced by the solvent, pH, temperature, and presence of oxidizing agents. To determine its precise stability profile for your specific application, it is crucial to conduct forced degradation studies.[1][2][3]

Q2: What are the likely degradation pathways for this compound?

The primary degradation pathway for hydantoin derivatives is typically hydrolytic cleavage of the amide bonds within the imidazolidine ring. This can occur under both acidic and basic conditions, leading to the formation of a hydantoic acid derivative, which may further degrade. Oxidation of the secondary amine or the terminal hydroxyl group is also a potential degradation route.

Q3: Which solvents are recommended for preparing stock solutions of this compound?

For short-term use, polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are generally suitable for creating concentrated stock solutions. For aqueous-based assays, subsequent dilution into the appropriate buffer is recommended. It is advisable to minimize the storage of aqueous solutions, especially at neutral to high pH, to mitigate the risk of hydrolysis. The polar hydroxyl group in this compound is expected to improve its aqueous solubility.[4]

Q4: How should I store solutions of this compound to ensure stability?

Stock solutions in anhydrous DMSO or DMF should be stored at -20°C or -80°C to maximize long-term stability. Aqueous solutions should be freshly prepared for each experiment. If short-term storage of aqueous solutions is necessary, it is best to keep them at 2-8°C for no longer than 24 hours.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of compound activity in an aqueous assay buffer. Hydrolytic degradation of the imidazolidine-2,4-dione ring, particularly at neutral or alkaline pH.Prepare fresh aqueous solutions of the compound for each experiment. If possible, lower the pH of the buffer, ensuring it remains compatible with your assay. Conduct a time-course experiment to assess the compound's stability in your specific assay buffer.
Appearance of unexpected peaks in HPLC analysis. Degradation of the compound due to improper storage or handling. This could also be due to the presence of impurities from the synthesis.Perform a forced degradation study to identify potential degradation products and establish their retention times. Ensure proper storage of stock solutions (anhydrous solvent at low temperature). Verify the purity of the initial compound.
Inconsistent results between experimental replicates. Instability of the compound in the chosen solvent or buffer system.Evaluate the stability of the compound in your experimental medium by incubating it for the duration of your experiment and analyzing for degradation. Consider using a more stable solvent or adjusting the pH.
Precipitation of the compound upon dilution in aqueous buffer. The compound's solubility limit has been exceeded.Decrease the final concentration of the compound. Increase the percentage of organic co-solvent (e.g., DMSO) in the final solution, ensuring it does not exceed the tolerance of your assay.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.[1][2][5]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 2, 6, 12, and 24 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at room temperature for 1, 4, 8, and 12 hours.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Incubate at room temperature for 2, 6, 12, and 24 hours.[2]

  • Thermal Degradation: Store the stock solution at 60°C for 1, 3, and 7 days.

  • Photolytic Degradation: Expose the stock solution to a calibrated light source (e.g., ICH-compliant photostability chamber) for a defined period.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed solution.

  • Neutralize the acidic and basic samples if necessary.

  • Dilute the samples to a suitable concentration with the mobile phase.

  • Analyze by a stability-indicating HPLC method (see Protocol 2).

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples to that of an unstressed control.

  • Calculate the percentage degradation of the parent compound.

  • Identify and quantify the major degradation products. The goal is to achieve 5-20% degradation to ensure that the degradation products are observable without complete loss of the parent compound.[1]

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.[5]

1. Column and Mobile Phase Selection:

  • Column: A C18 reversed-phase column is a common starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.

2. Method Optimization:

  • Optimize the gradient profile, flow rate, and column temperature to achieve good separation between the parent compound and all observed degradation products from the forced degradation study.

  • The method should demonstrate specificity, linearity, accuracy, precision, and robustness as per ICH guidelines.[6]

3. Detection:

  • UV detection at a wavelength where the compound and its degradation products have significant absorbance is commonly used.

  • For structural elucidation of degradation products, hyphenated techniques like LC-MS are invaluable.

Data Presentation

The following tables represent hypothetical data from a forced degradation study of this compound to illustrate how results can be summarized.

Table 1: Summary of Forced Degradation Results

Stress ConditionDuration% Degradation of 5-HBIDNumber of Degradation ProductsMajor Degradation Product (Relative Retention Time)
0.1 M HCl24 hours15.2%20.85
0.1 M NaOH8 hours22.5%10.72
3% H₂O₂24 hours8.9%30.91, 1.15
Thermal (60°C)7 days5.1%10.88
Photolytic24 hours2.8%10.95

Table 2: Solvent Stability at Room Temperature (Hypothetical)

SolventTime (hours)% 5-HBID Remaining
DMSO4899.8%
Acetonitrile4899.5%
Methanol4898.7%
Water (pH 7.0)2492.3%
PBS (pH 7.4)2490.1%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in MeCN) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Apply Stress base Base Hydrolysis (0.1 M NaOH, RT) stock->base Apply Stress oxide Oxidation (3% H2O2, RT) stock->oxide Apply Stress thermal Thermal (60°C) stock->thermal Apply Stress photo Photolytic (ICH conditions) stock->photo Apply Stress hplc Stability-Indicating HPLC-UV/MS acid->hplc Analyze Samples base->hplc Analyze Samples oxide->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Interpretation (% Degradation, Product ID) hplc->data

Caption: Workflow for a forced degradation study.

degradation_pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation parent This compound hydrolyzed Hydantoic Acid Derivative parent->hydrolyzed Ring Opening oxidized_ring Ring-Oxidized Product parent->oxidized_ring N-Oxidation oxidized_chain Side-Chain Oxidized Product parent->oxidized_chain Hydroxyl Oxidation

Caption: Potential degradation pathways.

References

Preventing degradation of 5-(4-Hydroxybutyl)imidazolidine-2,4-dione during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 5-(4-Hydroxybutyl)imidazolidine-2,4-dione during storage.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for storing this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool and dry place. The ideal storage temperature is between 2°C and 8°C, protected from light and moisture. For general laboratory use, storage below +30°C is acceptable for shorter periods.[1][2]

Q2: What are the primary factors that can cause the degradation of this compound?

A2: The main factors that can lead to the degradation of this compound are exposure to high temperatures, moisture, extreme pH conditions (both acidic and alkaline), and light.[3] The hydantoin ring is susceptible to hydrolysis, and the molecule can also undergo oxidation.[1][3]

Q3: How can I detect if my sample of this compound has degraded?

A3: Degradation can be detected by a change in the physical appearance of the sample (e.g., color change, clumping) or by analytical methods. The most reliable method is to use High-Performance Liquid Chromatography (HPLC) to check for the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent compound.[3]

Q4: What are the likely degradation products of this compound?

A4: The primary degradation pathway for hydantoin derivatives under hydrolytic conditions is the opening of the imidazolidine-2,4-dione ring.[1][4] This can lead to the formation of the corresponding hydantoic acid (a ureido acid), which can be further hydrolyzed to an α-amino acid.[1] Oxidative degradation can also occur, affecting the butyl side chain or the heterocyclic ring.

Troubleshooting Guides

This section provides solutions to common problems encountered during the storage and handling of this compound.

Issue 1: The compound has changed color or appearance during storage.

  • Possible Cause: This is often a sign of degradation due to improper storage conditions such as exposure to light, high temperatures, or humidity.

  • Troubleshooting Steps:

    • Verify the storage conditions against the recommended guidelines (see Table 1).

    • Analyze a small portion of the sample using HPLC to assess its purity and identify any degradation products.

    • If degradation is confirmed, the batch should be discarded.

    • Review and improve storage procedures to prevent future occurrences. Ensure containers are tightly sealed and stored in a dark, refrigerated, and dry environment.

Issue 2: Inconsistent results are observed in experiments using the compound.

  • Possible Cause: This could be due to the use of a partially degraded sample, leading to lower effective concentrations of the active compound and the presence of interfering degradation products.

  • Troubleshooting Steps:

    • Immediately test the purity of the stored compound using a validated analytical method like HPLC.

    • If degradation is detected, use a fresh, pure batch of the compound for subsequent experiments.

    • To prevent this issue, it is advisable to perform a quick purity check on older batches of the compound before use.

Issue 3: The compound shows poor solubility compared to a fresh batch.

  • Possible Cause: The formation of less soluble degradation products or polymers can reduce the overall solubility of the material.

  • Troubleshooting Steps:

    • Attempt to dissolve a small amount in the intended solvent and observe for any insoluble matter.

    • Analyze the sample by HPLC to confirm the presence of impurities.

    • If the sample is found to be degraded, it should not be used. Ensure that future storage is in a low-humidity environment.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature 2°C to 8°C (Long-term)Minimizes thermal degradation.
Below 30°C (Short-term)Acceptable for routine laboratory handling.[1][2]
Humidity Store in a desiccator or with a desiccantPrevents hydrolytic degradation of the hydantoin ring.[3]
Light Store in an amber vial or in the darkPrevents photodegradation.[3]
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen)Minimizes oxidation, especially for long-term storage.

Table 2: Analytical Methods for Stability Assessment

Analytical TechniquePurposeKey Parameters to Monitor
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification of degradation products.[3]Peak area/height of the parent compound, appearance of new peaks, peak purity.
Mass Spectrometry (MS) Identification of degradation products.Molecular weight of potential impurities.
Fourier-Transform Infrared Spectroscopy (FT-IR) Detection of changes in functional groups.Changes in carbonyl or N-H stretching frequencies.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

  • Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 8 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Heat the solid compound at 80°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.

3. Sample Analysis:

  • At specified time points, withdraw aliquots from each stress condition.

  • Neutralize the acidic and alkaline samples before analysis.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated HPLC method with a photodiode array (PDA) detector to quantify the parent compound and detect degradation products.

4. Data Evaluation:

  • Calculate the percentage of degradation in each condition.

  • Analyze the chromatograms for the formation of new peaks.

  • Use the PDA detector to assess peak purity of the parent compound.

  • If significant degradation is observed, further analysis by LC-MS can be performed to identify the structure of the degradation products.

Visualizations

cluster_storage Storage Troubleshooting Workflow start Compound in Storage check_appearance Observe Physical Appearance start->check_appearance appearance_ok No Change check_appearance->appearance_ok Normal appearance_bad Color Change / Clumping check_appearance->appearance_bad Abnormal use_compound Proceed with Experiment appearance_ok->use_compound analyze_hplc Perform HPLC Analysis appearance_bad->analyze_hplc purity_ok Purity > 98% analyze_hplc->purity_ok purity_low Purity < 98% purity_ok->purity_low No purity_ok->use_compound Yes discard Discard Batch & Review Storage purity_low->discard cluster_degradation Potential Degradation Pathways compound This compound (Parent Compound) hydrolysis Hydrolysis (Moisture, pH extremes) compound->hydrolysis oxidation Oxidation (Air, Light) compound->oxidation thermolysis Thermolysis (High Temperature) compound->thermolysis hydantoic_acid Hydantoic Acid Derivative (Ring Opening) hydrolysis->hydantoic_acid Primary oxidized_product Oxidized Derivatives (e.g., Carbonyl formation on side chain) oxidation->oxidized_product thermal_product Thermally Induced Byproducts thermolysis->thermal_product amino_acid α-Amino Acid Derivative (Further Hydrolysis) hydantoic_acid->amino_acid Secondary

References

Technical Support Center: Interpreting Complex NMR Spectra of Imidazolidine-2,4-dione Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of imidazolidine-2,4-dione derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the typical ¹H and ¹³C NMR chemical shift ranges for the core structure of imidazolidine-2,4-diones?

A1: The chemical shifts for the imidazolidine-2,4-dione core can vary depending on substitution patterns and the solvent used. However, some general ranges can be expected. The protons on the heterocyclic ring, particularly at C5, often appear as a singlet in the range of 5.16 – 5.58 ppm. The N-H protons typically appear as singlets in the range of 8.86–10.99 ppm.[1][2] The carbonyl carbons (C2 and C4) are typically observed in the downfield region of the ¹³C NMR spectrum. For example, in (±)-3-Phenyl-5-(4-methylphenyl)-imidazolidine-2,4-dione, the C2 and C4 carbons appear at 172.3 ppm and 156.2 ppm, respectively.[1] The C5 carbon chemical shift is generally around 60 ppm.[1]

Q2: My ¹H NMR spectrum shows broad peaks. What are the possible causes and solutions?

A2: Broad peaks in an NMR spectrum can arise from several factors:

  • Chemical Exchange: Protons involved in chemical exchange, such as N-H protons, can often appear as broad signals. Dynamic processes like tautomerism or conformational changes on the NMR timescale can also lead to peak broadening.[3][4]

  • Low Solubility/Aggregation: If your compound is not fully dissolved or is aggregating in the NMR solvent, this can lead to broad lines.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic impurities can cause significant line broadening.

Troubleshooting Steps:

  • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help determine if the broadening is due to a dynamic process. If the peaks sharpen at higher or lower temperatures, it indicates a dynamic equilibrium.[3]

  • Solvent Change: Try a different deuterated solvent in which your compound has better solubility. The polarity and hydrogen bonding capability of the solvent can influence both solubility and the rate of chemical exchange.

  • Sample Filtration: If you suspect undissolved material, filter your NMR sample through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.

  • Check for Impurities: Ensure your sample is pure and that the NMR tube and solvent are free from paramagnetic contaminants.

Q3: I am observing more signals in the ¹H NMR spectrum than expected for my imidazolidine-2,4-dione derivative. What could be the reason?

A3: The presence of extra signals can be due to several factors:

  • Diastereomers: If your molecule contains more than one chiral center, you may have a mixture of diastereomers, which will have distinct NMR spectra.

  • Rotamers/Conformational Isomers: Restricted rotation around a bond (e.g., an amide bond) can lead to the presence of multiple conformers (rotamers) that are stable on the NMR timescale, each giving rise to a separate set of signals.

  • Diastereotopic Protons: In a chiral molecule, methylene (CH₂) protons adjacent to a stereocenter are often diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and couplings, appearing as two separate signals.[5][6][7]

  • Tautomers: Prototropic tautomerism can lead to the presence of multiple tautomeric forms in solution, each with its own set of NMR signals.[3]

Troubleshooting Guides

Issue 1: Signal Overlap in the Aromatic Region

Problem: The aromatic signals from different phenyl rings or substituents on the imidazolidine-2,4-dione core are overlapping, making it difficult to assign specific protons and determine coupling constants.

Solutions:

  • Change the NMR Solvent: Aromatic solvent-induced shifts (ASIS) can be exploited by using a solvent like benzene-d₆. The anisotropic effect of the benzene ring can cause significant changes in the chemical shifts of nearby protons, often resolving overlapping signals.[8]

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other, helping to trace out the spin systems within each aromatic ring.[9][10][11]

    • TOCSY (Total Correlation Spectroscopy): This can be useful to identify all protons belonging to a particular spin system, even if they are not directly coupled.

  • Higher Field NMR Spectrometer: Using a spectrometer with a higher magnetic field strength will increase the dispersion of the signals, potentially resolving the overlap.

Issue 2: Differentiating Between cis/trans Isomers or Diastereomers

Problem: It is challenging to assign the correct stereochemistry to cis/trans isomers or diastereomers of substituted imidazolidine-2,4-diones based on 1D NMR alone.

Solutions:

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These 2D NMR experiments detect through-space interactions between protons that are close to each other (typically < 5 Å). The presence or absence of cross-peaks between specific protons can provide definitive evidence for their relative stereochemistry.

  • ¹³C NMR Chemical Shifts: In some cases, the chemical shifts of the carbon atoms in the imidazolidine-2,4-dione ring can be diagnostic of the stereochemistry. For some related dihydroxyimidazolidine-2-thione derivatives, the proton signals of methine groups for cis isomers were consistently downfield compared to the trans isomers.[12]

  • X-ray Crystallography: If a suitable crystal can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the solid-state structure.[13]

Data Presentation

Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for Substituted Imidazolidine-2,4-diones in DMSO-d₆ [1][2]

ProtonChemical Shift Range (ppm)MultiplicityNotes
C5-H5.16 - 5.58sCan be a multiplet depending on C5-substituents
N-H8.86 - 10.99s (broad)Position can be solvent and concentration dependent
Aromatic-H6.93 - 7.71mComplex multiplets are common
Alkyl-CH₃2.27 - 2.49s or tDepending on adjacent groups
Alkyl-CH₂2.53 - 2.64qCoupled to a methyl group

Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Imidazolidine-2,4-diones in DMSO-d₆ [1]

CarbonChemical Shift Range (ppm)Notes
C2 (C=O)~172 - 174Carbonyl carbon
C4 (C=O)~156 - 158Carbonyl carbon
C5~60 - 63
Aromatic C~127 - 139
Alkyl C~21 - 30

Experimental Protocols

Protocol 1: High-Quality 1D ¹H NMR Spectrum Acquisition
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the imidazolidine-2,4-dione derivative.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Acetone-d₆) in a clean, dry vial.

    • If the sample does not fully dissolve, gently warm or sonicate the vial. If solids persist, filter the solution into the NMR tube using a Pasteur pipette with a small cotton or glass wool plug.

    • Transfer the solution to a clean, high-quality 5 mm NMR tube.

    • Add a small amount of an internal standard (e.g., TMS) if quantitative analysis is required.

  • Spectrometer Setup:

    • Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to obtain a narrow and symmetrical solvent peak.

    • Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Process the spectrum with appropriate Fourier transformation, phase correction, and baseline correction.

Protocol 2: 2D NMR for Structural Elucidation (COSY, HSQC, HMBC)
  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 15-30 mg in 0.6-0.7 mL of solvent, to ensure adequate signal for less sensitive 2D experiments.

  • COSY (¹H-¹H Correlation Spectroscopy):

    • This experiment identifies protons that are spin-spin coupled.

    • Use a standard COSY pulse sequence. The experiment time is relatively short.

    • Cross-peaks in the 2D spectrum indicate coupled protons.[11]

  • HSQC (Heteronuclear Single Quantum Coherence):

    • This experiment correlates protons with their directly attached carbons.[11]

    • Use a standard HSQC pulse sequence.

    • Each cross-peak represents a C-H bond. This is useful for assigning carbon signals based on known proton assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • This experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH).[11]

    • Use a standard HMBC pulse sequence. This experiment is less sensitive and may require a longer acquisition time.

    • Cross-peaks connect protons to carbons over multiple bonds, which is crucial for piecing together the carbon skeleton and identifying connectivity between different functional groups.

Visualizations

Troubleshooting_Workflow start Complex NMR Spectrum broad_peaks Broad Peaks? start->broad_peaks Analyze Linewidth extra_signals Extra Signals? broad_peaks->extra_signals No vt_nmr Run VT-NMR broad_peaks->vt_nmr Yes overlap Signal Overlap? extra_signals->overlap No check_diastereomers Diastereomers Present? extra_signals->check_diastereomers Yes change_solvent_overlap Change to Aromatic Solvent overlap->change_solvent_overlap Yes end Structure Elucidated overlap->end No change_solvent_broad Change Solvent vt_nmr->change_solvent_broad filter_sample Filter Sample change_solvent_broad->filter_sample filter_sample->end check_rotamers Rotamers/Conformers? check_diastereomers->check_rotamers No run_2d_nmr Run 2D NMR (NOESY/ROESY) check_diastereomers->run_2d_nmr Yes check_rotamers->vt_nmr Yes check_diastereotopic Diastereotopic Protons? check_rotamers->check_diastereotopic No check_diastereotopic->run_2d_nmr Yes check_diastereotopic->end No run_2d_nmr->end run_2d_cosy Run 2D COSY/TOCSY change_solvent_overlap->run_2d_cosy higher_field Use Higher Field NMR run_2d_cosy->higher_field higher_field->end

Caption: Troubleshooting workflow for complex NMR spectra.

Experimental_Workflow prep_sample Sample Preparation (5-30 mg in 0.6-0.7 mL solvent) run_1h Acquire 1D ¹H NMR prep_sample->run_1h is_complex Spectrum Complex? run_1h->is_complex run_cosy Acquire 2D COSY is_complex->run_cosy Yes analyze Analyze all data (1D and 2D) is_complex->analyze No run_hsqc Acquire 2D HSQC run_cosy->run_hsqc run_hmbc Acquire 2D HMBC run_hsqc->run_hmbc run_hmbc->analyze structure Propose Structure analyze->structure

Caption: Experimental workflow for NMR analysis.

References

Validation & Comparative

Benchmarking Anticancer Activity: A Comparative Analysis of Imidazolidine-2,4-dione Derivatives Against Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive guide for researchers, scientists, and drug development professionals. This publication provides an objective comparison of the anticancer activity of novel imidazolidine-2,4-dione derivatives against established chemotherapeutic drugs, doxorubicin and cisplatin. This guide summarizes quantitative experimental data, details key experimental protocols, and visualizes relevant biological pathways to offer a thorough comparative analysis.

While specific experimental data for 5-(4-Hydroxybutyl)imidazolidine-2,4-dione is not publicly available, this guide utilizes data from closely related imidazolidine-2,4-dione (also known as hydantoin) derivatives to provide a benchmark for the potential efficacy of this structural class. The data presented herein is derived from in vitro studies on human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cell lines, offering a standardized platform for comparison.

Quantitative Comparison of Anticancer Activity

The in vitro cytotoxic activity of various imidazolidine-2,4-dione derivatives and standard anticancer drugs was evaluated using the MTT assay. The half-maximal inhibitory concentration (IC50), representing the concentration of a drug that is required for 50% inhibition of cell growth, was determined for each compound against MCF-7 and HCT-116 cancer cell lines.

Compound/DrugTarget Cell LineIC50 (µM)Reference
Imidazolidine-2,4-dione Derivatives
Derivative 1 (Compound 24)MCF-74.92 ± 0.3[1]
HCT-11612.83 ± 0.9[1]
Derivative 2 (Compound 13)MCF-79.58[1]
HCT-11620.11[1]
Derivative 3 (Compound 3e)MCF-720.4 (LD50)
Standard Anticancer Drugs
DoxorubicinMCF-7~1.65 - 2.50[2]
HCT-116~1.9[3]
CisplatinMCF-7~0.65 - 10[4]
HCT-116Data Not Available

Note: The IC50 values for standard drugs can vary between studies due to different experimental conditions. The values presented are a representative range from the cited literature.

Experimental Protocols

The following is a detailed methodology for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity, which is widely used to measure cytotoxicity of potential medicinal agents.

1. Cell Culture and Seeding:

  • Human cancer cell lines (MCF-7 and HCT-116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are maintained in an incubator at 37°C with 5% CO2.

  • For the assay, cells are seeded into 96-well plates at a predetermined optimal density and allowed to adhere overnight.

2. Compound Treatment:

  • A stock solution of the test compound (imidazolidine-2,4-dione derivative or standard drug) is prepared, typically in dimethyl sulfoxide (DMSO).

  • Serial dilutions of the test compounds are made in the culture medium to achieve a range of final concentrations.

  • The culture medium from the wells is replaced with the medium containing the various concentrations of the test compounds. Control wells contain medium with DMSO at the same concentration used for the test compounds.

3. MTT Incubation:

  • After a specified incubation period (e.g., 48 or 72 hours), the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.

  • The plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

4. Formazan Solubilization and Absorbance Measurement:

  • After the MTT incubation, the medium is removed, and a solubilization solution (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the formazan crystals.

  • The plate is then agitated on a shaker to ensure complete dissolution.

  • The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

5. Data Analysis:

  • The absorbance values are proportional to the number of viable cells.

  • The percentage of cell viability is calculated relative to the untreated control cells.

  • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Mechanisms of Action

Imidazolidine-2,4-dione derivatives have been reported to exert their anticancer effects through various signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways potentially targeted by these compounds.

Experimental Workflow: MTT Assay

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Incubate overnight for cell adherence A->B C Treat cells with varying concentrations of test compound B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours for formazan crystal formation E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at ~570 nm G->H I Calculate cell viability and determine IC50 H->I EGFR_HER2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS Ras EGFR->RAS HER2 HER2 HER2->PI3K HER2->RAS AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Imidazolidinedione Imidazolidine-2,4-dione Derivative Imidazolidinedione->EGFR Imidazolidinedione->HER2 Bcl2_Apoptosis_Pathway cluster_mito Mitochondrion cluster_cytoplasm Cytoplasm Bcl2 Bcl-2 Bax Bax/Bak Bcl2->Bax CytoC Cytochrome c Bax->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Imidazolidinedione Imidazolidine-2,4-dione Derivative Imidazolidinedione->Bcl2

References

Head-to-head comparison of different synthetic routes for imidazolidine-2,4-diones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Synthesizing Hydantoins

Imidazolidine-2,4-diones, commonly known as hydantoins, are a critical class of heterocyclic compounds with a wide range of applications in medicinal chemistry. They form the core structure of numerous pharmaceuticals, including the anticonvulsant drug phenytoin. The synthesis of these valuable molecules can be approached through several distinct routes, each with its own set of advantages and disadvantages. This guide provides a head-to-head comparison of three classical and widely adopted methods for hydantoin synthesis: the Bucherer-Bergs reaction, the Urech hydantoin synthesis, and the Biltz synthesis. The comparison is supported by experimental data, detailed protocols, and a visual representation of the synthetic workflows to aid researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Synthetic Routes

The choice of a synthetic route for a particular imidazolidine-2,4-dione derivative is often dictated by factors such as the availability of starting materials, desired substitution pattern, scalability, and safety considerations. The following table summarizes the key quantitative parameters for the synthesis of 5,5-diphenylhydantoin (phenytoin), a representative 5,5-disubstituted hydantoin, via the Bucherer-Bergs and Biltz reactions. A general overview of the Urech synthesis is also provided.

Parameter Bucherer-Bergs Reaction Biltz Synthesis (Conventional) Biltz Synthesis (Microwave-Assisted) Urech Hydantoin Synthesis
Starting Materials Ketone (e.g., Benzophenone), KCN, (NH₄)₂CO₃[1]α-Diketone (e.g., Benzil), Urea[2]α-Diketone (e.g., Benzil), Urea[2]α-Amino acid, Potassium cyanate
Product 5,5-Disubstituted Hydantoin (e.g., Phenytoin)5,5-Disubstituted Hydantoin (e.g., Phenytoin)5,5-Disubstituted Hydantoin (e.g., Phenytoin)5-Monosubstituted or 5,5-Disubstituted Hydantoin
Yield (%) 7 - 75[1]~50 - 64[3]74 - 92[2]Generally good to excellent, but substrate-dependent.
Reaction Time 10 - 90 hours[1]2 - 4 hours[3]30 minutes[2]Varies; typically involves two steps.
Temperature (°C) 58 - 110[1]Reflux (e.g., in ethanol)~110[2]Room temperature to reflux, depending on the step.
Key Reagents Potassium Cyanide (highly toxic)Base (e.g., KOH, NaOH)Base (e.g., KOH)Potassium Cyanate, Acid (for cyclization)
Advantages - Good for 5,5-disubstituted hydantoins from ketones.- Readily available starting materials.- Avoids the use of highly toxic cyanides.- Can be high yielding, especially with microwave assistance.- Significantly reduced reaction times.- Often leads to higher yields and cleaner reactions.- Starts from readily available amino acids.- Can be used for enantioselective synthesis.
Disadvantages - Use of highly toxic potassium cyanide.- Long reaction times.- Can have low yields for certain substrates.[1]- Can produce by-products.- Longer reaction times compared to microwave method.- Requires specialized microwave equipment.- May require protection of other functional groups.- The intermediate ureido acid can be difficult to isolate.

Experimental Protocols

Detailed methodologies for the synthesis of 5,5-diphenylhydantoin (phenytoin) are provided below as representative examples for the Bucherer-Bergs and Biltz reactions. A general procedure for the Urech synthesis is also described.

Bucherer-Bergs Synthesis of 5,5-Diphenylhydantoin

This protocol is based on the reaction of benzophenone with potassium cyanide and ammonium carbonate.

Materials:

  • Benzophenone

  • Potassium Cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC

  • Ammonium Carbonate ((NH₄)₂CO₃)

  • 60% Ethanol

  • Hydrochloric Acid (HCl) for acidification

Procedure:

  • In a pressure vessel, combine benzophenone, potassium cyanide, and ammonium carbonate in a suitable solvent such as 60% aqueous ethanol.[1]

  • Seal the vessel and heat the mixture to 58-62°C for an extended period (e.g., 90 hours for improved yields). For even higher yields, the reaction can be heated to 110°C.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully acidify the reaction mixture with hydrochloric acid to precipitate the crude 5,5-diphenylhydantoin.

  • Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.

Biltz Synthesis of 5,5-Diphenylhydantoin (Conventional Method)

This protocol describes the base-catalyzed condensation of benzil with urea.

Materials:

  • Benzil

  • Urea

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Ethanol

  • Hydrochloric Acid (HCl) for acidification

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve benzil and urea in ethanol.[2]

  • Add an aqueous solution of potassium hydroxide or sodium hydroxide to the mixture.

  • Heat the reaction mixture to reflux for 2-4 hours.[3]

  • After the reflux period, cool the mixture to room temperature.

  • Pour the reaction mixture into cold water and acidify with hydrochloric acid to precipitate the crude 5,5-diphenylhydantoin.

  • Collect the solid by filtration, wash with water, and recrystallize from ethanol to yield pure 5,5-diphenylhydantoin.

Biltz Synthesis of 5,5-Diphenylhydantoin (Microwave-Assisted Method)

This protocol utilizes microwave irradiation to accelerate the reaction.

Materials:

  • Benzil

  • Urea

  • Potassium Hydroxide (KOH)

  • Dimethyl Sulfoxide (DMSO)

  • Acetic Acid for acidification

Procedure:

  • In a microwave-safe vessel, dissolve benzil and urea in DMSO.[2]

  • Add an aqueous solution of potassium hydroxide.

  • Subject the mixture to microwave irradiation (e.g., 750 W) for a total of 30 minutes, often in intervals to control the temperature.[2]

  • After irradiation, pour the cooled reaction mixture into cold water.

  • Acidify the mixture with acetic acid to precipitate the product.

  • Collect the precipitate by filtration, wash with water, and recrystallize from ethanol to obtain pure 5,5-diphenylhydantoin.

Urech Hydantoin Synthesis (General Procedure)

This two-step procedure starts with an α-amino acid.

Materials:

  • α-Amino acid

  • Potassium Cyanate (KOCN)

  • Water

  • Hydrochloric Acid (HCl)

Procedure:

  • Formation of the Ureido Acid: Dissolve the α-amino acid in water and treat it with an aqueous solution of potassium cyanate. The reaction is typically performed at room temperature or with gentle heating to form the corresponding ureido acid.

  • Cyclization: Isolate the intermediate ureido acid (or proceed in the same pot) and heat it with a strong acid, such as hydrochloric acid, to effect cyclization to the hydantoin.

  • Cool the reaction mixture and collect the precipitated hydantoin by filtration. Recrystallize from a suitable solvent to obtain the pure product.

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the three primary synthetic routes to imidazolidine-2,4-diones.

Synthetic_Routes_to_Hydantoins cluster_bucherer Bucherer-Bergs Reaction cluster_biltz Biltz Synthesis cluster_urech Urech Synthesis ketone Ketone/Aldehyde bucherer_reaction Multicomponent Reaction ketone->bucherer_reaction cyanide KCN/NaCN cyanide->bucherer_reaction ammonium_carbonate (NH₄)₂CO₃ ammonium_carbonate->bucherer_reaction hydantoin_b 5,5-Disubstituted Hydantoin bucherer_reaction->hydantoin_b High Temp, Long Time diketone α-Diketone biltz_reaction Base-catalyzed Condensation diketone->biltz_reaction urea Urea urea->biltz_reaction hydantoin_blitz 5,5-Disubstituted Hydantoin biltz_reaction->hydantoin_blitz Conventional or Microwave amino_acid α-Amino Acid ureido_acid Ureido Acid Intermediate amino_acid->ureido_acid kocn KOCN kocn->ureido_acid cyclization Acid-catalyzed Cyclization ureido_acid->cyclization hydantoin_u 5-Substituted Hydantoin cyclization->hydantoin_u

Caption: Overview of Bucherer-Bergs, Biltz, and Urech synthetic routes.

Experimental_Workflow_Comparison cluster_bucherer_flow Bucherer-Bergs Workflow cluster_biltz_flow Biltz Synthesis Workflow cluster_urech_flow Urech Synthesis Workflow start Choose Synthetic Route bucherer_start Mix Ketone, KCN, (NH₄)₂CO₃ start->bucherer_start High Toxicity Tolerance biltz_start Mix α-Diketone, Urea, and Base start->biltz_start Cyanide-Free Route urech_start React α-Amino Acid with KOCN start->urech_start From Amino Acids bucherer_react Heat in Pressure Vessel (58-110°C, 10-90h) bucherer_start->bucherer_react bucherer_acidify Acidify with HCl bucherer_react->bucherer_acidify bucherer_isolate Filter and Recrystallize bucherer_acidify->bucherer_isolate biltz_react Heat (Conventional or MW) (Reflux/110°C, 0.5-4h) biltz_start->biltz_react biltz_acidify Acidify with Acid biltz_react->biltz_acidify biltz_isolate Filter and Recrystallize biltz_acidify->biltz_isolate urech_intermediate Form Ureido Acid urech_start->urech_intermediate urech_cyclize Heat with Acid urech_intermediate->urech_cyclize urech_isolate Filter and Recrystallize urech_cyclize->urech_isolate

Caption: Comparative experimental workflows for hydantoin synthesis.

Conclusion

The synthesis of imidazolidine-2,4-diones can be effectively achieved through various classical methods. The Bucherer-Bergs reaction offers a direct route from ketones but is hampered by the use of highly toxic cyanide and often requires long reaction times. The Biltz synthesis provides a safer alternative starting from α-diketones and urea, with microwave-assisted protocols offering significant improvements in reaction time and yield. The Urech synthesis is advantageous when starting from α-amino acids and is particularly useful for preparing 5-monosubstituted hydantoins. The choice of the optimal synthetic route will ultimately depend on the specific target molecule, available resources, and safety considerations. This guide provides the necessary comparative data and procedural outlines to assist researchers in making an informed decision for their synthetic endeavors.

References

Evaluating the Selectivity of 5-(4-Hydroxybutyl)imidazolidine-2,4-dione for Lymphoid-Specific Tyrosine Phosphatase (LYP)

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the hypothetical selectivity of 5-(4-Hydroxybutyl)imidazolidine-2,4-dione for its plausible target, Lymphoid-Specific Tyrosine Phosphatase (LYP). Due to the absence of specific experimental data for this compound in the public domain, this analysis is based on established findings for structurally related imidazolidine-2,4-dione derivatives and known LYP inhibitors. The data presented herein is illustrative and intended to serve as a framework for the experimental evaluation of this compound.

Lymphoid-specific tyrosine phosphatase (LYP), encoded by the PTPN22 gene, is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2][3] A gain-of-function polymorphism in PTPN22 is a significant genetic risk factor for a multitude of autoimmune diseases, including type 1 diabetes, rheumatoid arthritis, and systemic lupus erythematosus.[2][4] Consequently, the development of selective LYP inhibitors is a promising therapeutic strategy for these conditions.

Comparative Selectivity Profile

The selectivity of a drug candidate is paramount to its safety and efficacy. An ideal inhibitor would potently inhibit its intended target with minimal activity against other related proteins, thereby reducing the potential for off-target side effects.

Hypothetical Selectivity of this compound

The following table presents a hypothetical selectivity profile for this compound against LYP and a panel of related protein tyrosine phosphatases (PTPs). This data is illustrative and serves as a benchmark for potential experimental investigation.

Target EnzymeHypothetical IC50 (µM)
LYP (PTPN22) 1.5
PTP1B25.3
SHP-118.9
SHP-232.1
CD45> 50
HePTP45.8
Comparison with Alternative LYP Inhibitors

This table compares the hypothetical potency of this compound with experimentally determined values for other known LYP inhibitors, including another imidazolidine-2,4-dione derivative and a compound from a different chemical class.

CompoundChemical ClassLYP IC50/KᵢSelectivity Highlights
This compound Imidazolidine-2,4-dione1.5 µM (IC50, Hypothetical) >10-fold selective over other tested PTPs (Hypothetical).
Compound 9r[1]Imidazolidine-2,4-dione2.85 µM (IC50), 1.09 µM (Kᵢ)Showed better selectivity over other phosphatases than a known LYP inhibitor, A15.[1]
Compound 8b[2]6-Hydroxy-benzofuran-5-carboxylic acid110 nM (Kᵢ)Over 9-fold selective against a large panel of PTPs.[2]

Experimental Protocols

In Vitro LYP Enzymatic Inhibition Assay

This protocol describes a typical method for determining the in vitro potency of a test compound against LYP.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against LYP.

Materials:

  • Recombinant human LYP enzyme

  • p-Nitrophenyl phosphate (pNPP) substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.0, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • Test compound (e.g., this compound) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. A typical starting concentration range would be from 100 µM down to 1 nM.

  • In a 96-well plate, add 2 µL of the diluted test compound or DMSO (for control wells) to each well.

  • Add 88 µL of assay buffer containing the LYP enzyme to each well. The final enzyme concentration should be optimized for linear reaction kinetics.

  • Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

  • Initiate the enzymatic reaction by adding 10 µL of the pNPP substrate to each well. The final concentration of pNPP should be at or near its Kₘ value for LYP.

  • Immediately measure the absorbance at 405 nm using a microplate reader in kinetic mode, taking readings every minute for 15-30 minutes.

  • Calculate the initial reaction velocity (rate of pNPP hydrolysis) for each well.

  • Plot the percentage of inhibition versus the logarithm of the test compound concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Selectivity Profiling Assay

This protocol outlines a method for assessing the selectivity of a compound against a panel of related enzymes.

Objective: To determine the IC50 values of the test compound against a panel of protein tyrosine phosphatases to assess its selectivity.

Procedure:

  • The in vitro enzymatic inhibition assay described above is repeated for each of the selected phosphatases in the panel (e.g., PTP1B, SHP-1, SHP-2, CD45, HePTP).

  • The assay conditions (e.g., buffer composition, substrate concentration) may need to be optimized for each individual enzyme to ensure robust and comparable results.

  • The IC50 value for the test compound against each phosphatase is determined as previously described.

  • The selectivity index is calculated by dividing the IC50 value for an off-target phosphatase by the IC50 value for the primary target (LYP). A higher selectivity index indicates greater selectivity.

Visualizations

The following diagrams illustrate the biological context and experimental workflow relevant to the evaluation of LYP inhibitors.

TCR_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_Kinases Activating Kinases cluster_Phosphatase Inhibitory Phosphatase cluster_Downstream Downstream Signaling TCR TCR Lck Lck TCR->Lck Activation CD3 CD3 ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation Signaling Downstream Signaling ZAP70->Signaling T-Cell Activation LYP LYP (PTPN22) LYP->Lck Dephosphorylation LYP->ZAP70 Dephosphorylation

Caption: T-Cell Receptor (TCR) Signaling Pathway and the Role of LYP.

Experimental_Workflow Compound Test Compound (this compound) Primary_Assay Primary Screen: LYP Enzymatic Assay Compound->Primary_Assay IC50_Determination Determine IC50 for LYP Primary_Assay->IC50_Determination Selectivity_Panel Selectivity Screen: Panel of Related PTPs IC50_Determination->Selectivity_Panel IC50_Panel Determine IC50 for Off-Targets Selectivity_Panel->IC50_Panel Analysis Calculate Selectivity Index (IC50_off-target / IC50_LYP) IC50_Panel->Analysis

Caption: Workflow for Evaluating Inhibitor Selectivity.

References

Scrutinizing the Reproducibility of 5-(4-Hydroxybutyl)imidazolidine-2,4-dione Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the reproducibility of published data is a cornerstone of scientific advancement. This guide provides a comparative analysis of the available data for 5-(4-Hydroxybutyl)imidazolidine-2,4-dione and its alternatives, with a focus on data reproducibility, experimental protocols, and biological activities.

Executive Summary

An extensive review of scientific literature and chemical databases reveals a significant lack of publicly available, reproducible data for the synthesis and biological activity of this compound. While the compound is commercially available, detailed experimental protocols with quantitative outcomes such as reaction yields and specific biological activity metrics (e.g., IC50 values) are not documented in peer-reviewed publications. This absence of foundational data makes a direct assessment of its reproducibility impossible.

In contrast, numerous other derivatives of the imidazolidine-2,4-dione (hydantoin) scaffold have been extensively studied. These alternatives offer a wealth of reproducible data, including detailed synthetic procedures and robust characterization of their biological effects, particularly in the areas of anticancer, anticonvulsant, and antimicrobial activities. This guide, therefore, presents a comparative overview, highlighting the data gap for this compound while providing concrete, data-rich examples from its chemical class to serve as a benchmark for future research and as potential alternative avenues for drug discovery.

Data Presentation: A Tale of Presence and Absence

The following tables summarize the stark contrast in data availability between this compound and other well-characterized imidazolidine-2,4-dione derivatives.

Table 1: Data Availability for this compound

Data TypeFinding
Chemical Identification CAS Number: 5458-06-0; Molecular Formula: C7H12N2O3[1].
Synthesis Protocol General descriptions suggest reaction of 4-hydroxybutyric acid derivatives with an amine source, but no specific, reproducible protocols with yields are published[1].
Biological Activity No quantitative data (e.g., IC50, Ki, ED50) has been found in published literature.
Reproducibility Studies No studies dedicated to reproducing any synthesis or activity data have been found.

Table 2: Comparative Data for Alternative Imidazolidine-2,4-dione Derivatives

CompoundSynthesis YieldBiological Activity (IC50/ED50)Therapeutic Area
5,5-diphenylimidazolidine-2,4-dione (Phenytoin) >70%[2]ED50 (MES test): 5.76 mg/kg (in rats, for a derivative)[3]Anticonvulsant[2]
5d (an alkylbenzyledene thiazolidine-2,4-dione derivative) Good yields (not specified)[4]GI50: 1.11 - 2.04 µM (against various cancer cell lines)[4]Anticancer[4]
Compound 22 (a 2,4-dioxothiazolidine derivative) Not specifiedIC50 (VEGFR-2): 0.079 µM; IC50 (HepG2): 2.04 µM; IC50 (MCF-7): 1.21 µM[5]Anticancer[5]
Compound 24 (a Schiff's base of 5,5-diphenylhydantoin) Not specifiedIC50 (MCF-7): 4.92 µM; IC50 (HCT-116): 12.83 µM; IC50 (HePG-2): 9.07 µM[6]Anticancer[6]
5-Arylidene-thiazolidine-2,4-dione derivatives Not specifiedMIC: 2 - 16 µg/mL (against Gram-positive bacteria)[7]Antimicrobial[7]

Experimental Protocols: A Case for Detailed Methodologies

The lack of a detailed, published synthesis protocol for this compound is a primary barrier to its scientific evaluation. For a study to be reproducible, it must include a clear and comprehensive description of the methods used. Below are examples of well-documented experimental protocols for the synthesis and biological evaluation of alternative imidazolidine-2,4-dione derivatives, which can serve as a template for future work on the title compound.

General Synthesis of 5,5-disubstituted Hydantoins (Bucherer-Bergs Reaction)

A common and well-documented method for synthesizing 5,5-disubstituted hydantoins is the Bucherer-Bergs reaction[8].

  • Reaction: A ketone or aldehyde is reacted with potassium cyanide and ammonium carbonate.

  • Procedure: The carbonyl compound, potassium cyanide, and ammonium carbonate are typically heated in a solvent such as aqueous ethanol[8]. The reaction mixture is stirred for several hours.

  • Work-up: Upon cooling, the hydantoin product often precipitates and can be collected by filtration. Further purification can be achieved by recrystallization.

  • Reproducibility: This method is widely cited and has been used to produce a vast array of hydantoin derivatives with reported yields, making it a highly reproducible synthetic route[8].

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and is frequently used to determine the cytotoxic effects of potential anticancer compounds.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2) are cultured in an appropriate medium and seeded in 96-well plates.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24-72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formazan crystals to form.

  • Data Analysis: The absorbance is measured using a microplate reader, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.

Mandatory Visualizations

To further clarify the concepts discussed, the following diagrams illustrate a general synthesis workflow and a representative signaling pathway where imidazolidine-2,4-dione derivatives have shown activity.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation start Starting Materials (e.g., Ketone, KCN, (NH4)2CO3) reaction Bucherer-Bergs Reaction start->reaction purification Purification (e.g., Recrystallization) reaction->purification product 5,5-disubstituted Hydantoin purification->product bio_assay In Vitro Assay (e.g., MTT Assay) product->bio_assay Test Compound data_analysis Data Analysis (IC50 Calculation) bio_assay->data_analysis results Biological Activity Data data_analysis->results

Caption: A generalized workflow for the synthesis and biological evaluation of hydantoin derivatives.

signaling_pathway cluster_pathway Simplified PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation Proliferation Cell Proliferation & Survival Akt->Proliferation Hydantoin Some Hydantoin Derivatives Hydantoin->PI3K Inhibition

Caption: Simplified PI3K/Akt signaling pathway, a target for some anticancer hydantoin derivatives.

Conclusion

The scientific community thrives on the ability to independently verify and build upon previous research. In the case of this compound, the foundational data required for such verification is currently absent from the public domain. While this compound may hold therapeutic potential, its utility in research and development is severely hampered by the lack of reproducible experimental data.

Researchers interested in the imidazolidine-2,4-dione scaffold have a rich landscape of alternative compounds with well-documented synthetic routes and biological activities. The data presented in this guide for these alternatives can serve as a valuable resource for comparative studies and as a starting point for new drug discovery efforts. For this compound to become a viable tool for the scientific community, it is imperative that future studies provide detailed, reproducible experimental protocols and quantitative biological data.

References

Meta-analysis of studies on the therapeutic potential of imidazolidine-2,4-diones

Author: BenchChem Technical Support Team. Date: November 2025

Imidazolidine-2,4-diones, also known as hydantoins, are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities. This guide provides a comparative meta-analysis of studies investigating the therapeutic potential of imidazolidine-2,4-dione derivatives in various disease areas, including cancer, coagulation disorders, and diabetes. The information is intended for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Anticoagulant Activity

Several studies have explored the potential of imidazolidine-2,4-dione derivatives as anticoagulant agents. The primary assays used to evaluate this activity are the Activated Partial Thromboplastin Time (APTT) and Prothrombin Time (PT), which measure the functionality of the intrinsic/common and extrinsic/common coagulation pathways, respectively.[1][2][3][4][5]

Comparative Efficacy of Imidazolidine-2,4-dione Derivatives in Anticoagulation
Compound IDModificationAPTT (s) at 60 mg/mLPT (s) at 60 mg/mLReference
3f Imidazolidine-2,4-dione derivative456.3157.5[1]
5f 2-thioxoimidazolidin-4-one derivative>1000-[1][2][3][4][5]
2f Precursor to 3f104.0108.5[1]
4f Precursor to 5f137.0130.5[1]
3d Imidazolidine-2,4-dione derivative72.7-[1]
2d Precursor to 3d62.7-[1]
HeparinReference Drug--[1]
Vehicle Control-6.65-[1]

Note: A longer clotting time indicates greater anticoagulant activity.

Experimental Protocols

Anticoagulant Activity Assessment (APTT and PT Assays) [6][7][8]

  • Sample Preparation: Whole blood is collected in a 9:1 ratio into a blue-top tube containing 3.2% sodium citrate. The blood is centrifuged to obtain platelet-poor plasma.

  • APTT Assay:

    • An activator (e.g., silica, ellagic acid) and a phospholipid reagent are added to the plasma sample and incubated at 37°C.

    • Calcium chloride is then added to initiate the coagulation cascade.

    • The time taken for a clot to form is measured in seconds.

  • PT Assay:

    • A reagent containing tissue factor (thromboplastin) and calcium is added to the plasma sample.

    • The time taken for a clot to form is measured in seconds.

  • Data Analysis: The clotting times of plasma treated with the test compounds are compared to those of a vehicle control and reference anticoagulants like heparin.

Anticancer Activity

The anticancer potential of imidazolidine-2,4-dione derivatives has been investigated against various cancer cell lines. The most common method to assess cytotoxicity is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.[1][9][10]

Comparative Cytotoxicity (IC50) of Imidazolidine-2,4-dione Derivatives
Compound IDCell LineIC50 (µM)Reference
24 MCF-7 (Breast)4.92 ± 0.3[9]
HePG-2 (Liver)9.07 ± 0.8[9]
HCT-116 (Colon)12.83 ± 0.9[9]
21 MCF-7 (Breast)8.61[9]
HePG-2 (Liver)11.50[9]
HCT-116 (Colon)19.25[9]
10 MCF-7 (Breast)-[9]
HePG-2 (Liver)-[9]
HCT-116 (Colon)-[9]
13 MCF-7 (Breast)-[9]
HePG-2 (Liver)-[9]
HCT-116 (Colon)-[9]
3e MCF-7 (Breast)20.4 (µg/mL)[1][2][3][4][5]
13b Caco-2 (Colon)41.30 ± 0.07[10]
13c Caco-2 (Colon)109.2 ± 0.027[10]
DoxorubicinWI-38 (Normal)6.72[9]
ErlotinibWI-38 (Normal)46.52[9]

Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates greater potency.

Experimental Protocols

In Vitro Anticancer Activity (MTT Assay) [11][12][13][14][15]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the imidazolidine-2,4-dione derivatives for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL). The plates are incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control cells. The IC50 value is determined from the dose-response curve.

Signaling Pathways in Anticancer Activity

Imidazolidine-2,4-dione derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways and induction of apoptosis.

anticancer_pathways cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K HER2 HER2 HER2->PI3K AKT AKT PI3K->AKT BCL2 BCL-2 AKT->BCL2 Inhibits MCL1 MCL-1 AKT->MCL1 Inhibits Apoptosis Apoptosis BCL2->Apoptosis MCL1->Apoptosis CellCycle Cell Cycle Arrest (G2/M) Compound Imidazolidine-2,4-dione Derivative (e.g., Cmpd 24) Compound->EGFR Inhibition Compound->HER2 Inhibition Compound->BCL2 Inhibition Compound->MCL1 Inhibition Compound->CellCycle PTP1B_inhibition Insulin Insulin IR Insulin Receptor (Inactive) Insulin->IR pIR Phosphorylated Insulin Receptor (Active) IR->pIR Phosphorylation pIR->IR Dephosphorylation Signaling Downstream Signaling (e.g., Glucose Uptake) pIR->Signaling Activates PTP1B PTP1B PTP1B->pIR Compound Imidazolidine-2,4-dione Derivative (e.g., Comp#10) Compound->PTP1B Inhibition bucherer_bergs Ketone Ketone or Aldehyde Reaction Bucherer-Bergs Reaction Ketone->Reaction KCN Potassium Cyanide (KCN) KCN->Reaction AmmoniumCarbonate Ammonium Carbonate ((NH4)2CO3) AmmoniumCarbonate->Reaction Hydantoin Imidazolidine-2,4-dione (Hydantoin) Reaction->Hydantoin

References

Safety Operating Guide

Safe Disposal of 5-(4-Hydroxybutyl)imidazolidine-2,4-dione: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release:

This document provides essential safety and logistical information for the proper disposal of 5-(4-Hydroxybutyl)imidazolidine-2,4-dione (CAS Number: 5458-06-0), a compound used in various research and development applications. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.

I. Pre-Disposal Safety and Handling

Before beginning any disposal process, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound.[1][2][3] Always handle this chemical in a well-ventilated area, preferably within a fume hood, and wear appropriate personal protective equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile or other chemically resistant gloves.
Body Protection Laboratory coat or chemical-resistant apron.
Respiratory Use a NIOSH-approved respirator if ventilation is inadequate or if handling fine powders that may become airborne.

II. Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all local, state, and federal regulations. Never dispose of this chemical down the drain or in regular solid waste streams.

  • Waste Identification and Segregation:

    • Isolate all waste containing this compound.

    • This includes pure, unreacted compound, contaminated labware (e.g., pipette tips, vials), and any solutions containing the compound.

    • Segregate this waste from other laboratory waste streams to prevent accidental mixing with incompatible materials.

  • Containerization:

    • Use a dedicated, leak-proof, and clearly labeled waste container.

    • The container must be compatible with the chemical properties of this compound. High-density polyethylene (HDPE) or glass containers are generally suitable.

    • Ensure the container is kept tightly closed when not in use.

  • Labeling:

    • Clearly label the waste container with the following information:

      • "Hazardous Waste"

      • "this compound"

      • CAS Number: "5458-06-0"

      • Accumulation Start Date

      • Associated Hazards (e.g., "Irritant," "Handle with Care")

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • This area should be secure, well-ventilated, and away from sources of ignition or incompatible chemicals.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by a licensed environmental waste management company.

    • Provide the waste management company with a copy of the Safety Data Sheet for this compound.

III. Spill and Decontamination Procedures

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Ventilate:

    • Evacuate non-essential personnel from the immediate area.

    • Ensure the area is well-ventilated to disperse any potential vapors or dust.

  • Containment:

    • For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding dust generation.

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial spill pillows).

  • Decontamination:

    • Decontaminate the spill area with a suitable laboratory detergent and water.

    • Collect all contaminated cleaning materials and place them in the hazardous waste container.

  • Personal Safety:

    • All personnel involved in the cleanup must wear the appropriate PPE as outlined in the table above.

IV. Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G start Start: Waste Generation consult_sds Consult SDS for This compound start->consult_sds don_ppe Don Appropriate PPE consult_sds->don_ppe segregate Segregate Waste don_ppe->segregate containerize Select & Seal in Compatible Container segregate->containerize label Label Container as Hazardous Waste containerize->label store Store in Designated Accumulation Area label->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs end End: Professional Disposal contact_ehs->end

Caption: Disposal Workflow for this compound.

This guide is intended to provide a framework for the safe disposal of this compound. It is not a substitute for the official Safety Data Sheet and a thorough understanding of your institution's specific safety protocols and local regulations. Always prioritize safety and environmental responsibility in all laboratory operations.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Hydroxybutyl)imidazolidine-2,4-dione
Reactant of Route 2
5-(4-Hydroxybutyl)imidazolidine-2,4-dione

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.